DCDAPH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-19(2)16-10-8-14(9-11-16)6-4-3-5-7-15(12-17)13-18/h3-11H,1-2H3/b5-3+,6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFARWNGBCHXSTB-GGWOSOGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of DCDAPH Binding to Amyloid Fibrils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding mechanism of DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, to amyloid fibrils. This compound is a far-red fluorescent probe with a high affinity for amyloid-β (Aβ) plaques and aggregates, making it a valuable tool for research in neurodegenerative diseases.[1] This document outlines the molecular interactions, quantitative binding data, and detailed experimental protocols relevant to the study of this compound-amyloid fibril binding.
Core Binding Mechanism
This compound is a cell-permeable dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[2][3] The binding mechanism of this compound to amyloid fibrils is primarily driven by hydrophobic interactions and is analogous to other amyloid-binding dyes like Thioflavin T (ThT) and Congo Red. The core structure of amyloid fibrils is the cross-β-sheet, where β-strands run perpendicular to the fibril axis, creating channels and grooves.[4]
Computational studies involving molecular docking and molecular dynamics simulations have elucidated the probable binding sites of this compound on amyloid-β fibrils.[5] These studies reveal that this compound likely binds within hydrophobic channels running along the spine of the amyloid fibril. The planarity of the this compound molecule is a crucial factor for its high-affinity binding, allowing it to intercalate into these hydrophobic pockets.
Multiple binding sites for this compound on the amyloid fibril have been identified through computational analysis, including surface and core locations. The most stable and highest affinity binding site is a "core site" located within the fibril structure. The binding is stabilized by a combination of van der Waals forces and, to a lesser extent, electrostatic interactions between the probe and the amino acid residues of the Aβ peptide.
A derivative of this compound, MCAAD-3, has been developed and utilized in dual-probe fluorescence spectroscopy, further highlighting the utility of this chemical scaffold in amyloid detection. The development of such probes from the Congo Red lineage suggests a binding mode that involves interaction with the repeating β-sheet structure of the amyloid fibril.
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References
The DCDAPH Fluorescent Probe: A Technical Guide for Neurodegenerative Disease Research
An In-depth Examination of the Discovery, Development, and Application of a Key Tool for Amyloid-Beta Plaque Detection
Introduction
The study of neurodegenerative diseases, particularly Alzheimer's disease, relies heavily on the development of sophisticated molecular tools to visualize and quantify the pathological hallmarks of the disease. Among these, the presence of extracellular plaques composed of aggregated amyloid-beta (Aβ) peptides is a primary target for both diagnostic and therapeutic research. The fluorescent probe DCDAPH, also known as DANIR-2c, has emerged as a valuable asset in this field. This far-red fluorescent probe offers high affinity and selectivity for Aβ aggregates, enabling researchers to effectively label and visualize these plaques in brain tissue and in vivo models. This technical guide provides a comprehensive overview of the discovery, development, photophysical properties, and experimental applications of the this compound probe, tailored for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound, chemically identified as 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene, is a specialized fluorescent dye designed for the detection of Aβ plaques.[1] Its key characteristics are summarized in the table below, providing a quick reference for its physical and spectral properties.
| Property | Value | Reference |
| Chemical Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | [1] |
| Alias | DANIR-2c | [1] |
| Molecular Formula | C₁₆H₁₅N₃ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Appearance | Dark purple solid | |
| Excitation Max (λex) | 597 nm (in PBS) | |
| Emission Max (λem) | 665 nm (in PBS) | |
| Binding Affinity (Aβ₁₋₄₂ aggregates) | Ki = 37 nM, Kd = 27 nM | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, protect from light, especially in solution |
Mechanism of Action and Binding
The fluorescence of this compound is significantly enhanced upon binding to Aβ aggregates. This "turn-on" fluorescence is a critical feature for achieving high signal-to-noise ratios in imaging applications. While the precise molecular interactions are a subject of ongoing research, it is understood that the binding of this compound to the cross-β-sheet structures within amyloid fibrils restricts the intramolecular rotation of the probe. This restriction minimizes non-radiative decay pathways, leading to a substantial increase in fluorescence quantum yield. The binding is thought to occur within the hydrophobic pockets created by the side chains of the amino acids in the Aβ fibrils, a mechanism shared by other amyloid-binding dyes like Thioflavin T.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of this compound in research. The following sections provide step-by-step methodologies for the synthesis of this compound, its use in staining brain tissue, and for in vivo imaging of amyloid plaques in animal models.
Synthesis of this compound
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, the synthesis of similar cyanine dyes and derivatives of 1,1-dicyano-6-phenyl-1,3,5-hexatriene generally involves a condensation reaction. A plausible synthetic route, based on the synthesis of related compounds, is outlined below. Researchers should adapt and optimize these general steps for the specific synthesis of this compound.
Diagram of a Plausible Synthetic Pathway for this compound
Caption: A potential synthetic route to this compound via Knoevenagel condensation.
Materials:
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4-(dimethylamino)cinnamaldehyde
-
Malononitrile
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A basic catalyst (e.g., piperidine or pyridine)
-
An appropriate solvent (e.g., ethanol or acetonitrile)
Procedure:
-
Dissolve 4-(dimethylamino)cinnamaldehyde and a molar equivalent of malononitrile in the chosen solvent.
-
Add a catalytic amount of the basic catalyst to the reaction mixture.
-
Reflux the mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Staining of Amyloid Plaques in Brain Tissue
This protocol provides a general guideline for staining paraffin-embedded or frozen brain sections from Alzheimer's disease model mice or human post-mortem tissue.
Diagram of Brain Tissue Staining Workflow
Caption: Workflow for staining brain tissue sections with this compound.
Materials:
-
This compound stock solution (1-5 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol series (100%, 95%, 70%)
-
Xylene (for paraffin sections)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0) (optional)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst) (optional)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval (optional but recommended for some tissues):
-
Incubate slides in pre-heated antigen retrieval solution at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Permeabilization (for frozen sections and after antigen retrieval):
-
Incubate sections in permeabilization buffer for 10-15 minutes.
-
Rinse with PBS.
-
-
Blocking (optional, to reduce non-specific binding):
-
Incubate sections in blocking solution for 30-60 minutes at room temperature.
-
-
This compound Staining:
-
Dilute the this compound stock solution in PBS to a final concentration of 1-10 µM.
-
Apply the this compound staining solution to the tissue sections and incubate for 10-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Rinse the slides with PBS (3 x 5 minutes) to remove unbound probe.
-
-
Counterstaining (optional):
-
If desired, incubate with a nuclear counterstain according to the manufacturer's protocol.
-
Rinse with PBS.
-
-
Mounting and Coverslipping:
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~590-610 nm, Emission: ~650-680 nm).
-
In Vivo Imaging of Amyloid Plaques in Mouse Models
This protocol outlines the procedure for non-invasive imaging of Aβ plaques in living transgenic mouse models of Alzheimer's disease using this compound.
Diagram of In Vivo Imaging Workflow
References
An In-Depth Technical Guide to the Ex-Vivo Applications of DCDAPH in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCDAPH, also known as DANIR-2c, is a far-red fluorescent probe that has emerged as a valuable tool in neuroscience research, particularly in the study of neurodegenerative diseases.[1][2][3] Its high affinity and specificity for amyloid-beta (Aβ) plaques make it an excellent candidate for the ex-vivo visualization and quantification of one of the primary pathological hallmarks of Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the ex-vivo applications of this compound, including its photophysical properties, detailed experimental protocols for brain tissue staining, and its role in investigating the broader signaling pathways implicated in Alzheimer's disease.
Core Properties of this compound
This compound's utility as a fluorescent probe is defined by its specific photophysical and binding characteristics. Understanding these properties is crucial for designing and interpreting ex-vivo imaging experiments.
| Property | Value/Description | Reference |
| Full Name | Not explicitly stated in search results; referred to as this compound or DANIR-2c. | |
| Target | Amyloid-beta (Aβ) plaques/aggregates | |
| Fluorescence | Far-red | |
| Binding Affinity | High affinity for Aβ plaques. | |
| Application | Fluorescent staining of brain sections for microscopy. |
Ex-Vivo Staining of Amyloid-Beta Plaques with this compound: A Detailed Experimental Protocol
This protocol outlines the steps for fluorescently labeling Aβ plaques in ex-vivo brain tissue sections using this compound. The following is a generalized procedure that may require optimization based on tissue type, fixation method, and imaging system.
I. Materials and Reagents
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This compound (DANIR-2c)
-
Phosphate-buffered saline (PBS)
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Paraformaldehyde (PFA) or other appropriate fixative
-
Sucrose
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Cryostat or microtome
-
Mounting medium
-
Coplin jars or staining dishes
-
Coverslips
-
Fluorescence microscope with appropriate filter sets for far-red fluorescence
II. Brain Tissue Preparation
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Perfusion and Fixation: Anesthetize the animal model (e.g., transgenic mouse model of Alzheimer's disease) and perform transcardial perfusion with ice-cold PBS followed by 4% PFA in PBS.
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Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.
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Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).
-
Sectioning: Freeze the brain and cut coronal or sagittal sections at a thickness of 20-40 µm using a cryostat or a sliding microtome. Collect the free-floating sections in PBS.
III. This compound Staining Procedure
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Washing: Wash the free-floating brain sections three times in PBS for 5 minutes each to remove the cryoprotectant.
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Incubation with this compound: Prepare a working solution of this compound in a suitable buffer (e.g., PBS with a small percentage of a solubilizing agent like DMSO, if necessary, to dissolve the this compound). The optimal concentration of this compound should be determined empirically but can start in the low micromolar range. Incubate the sections in the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the sections three times in PBS for 5 minutes each to remove unbound this compound.
-
Mounting: Mount the stained sections onto glass slides. Allow the slides to air dry briefly.
-
Coverslipping: Apply a drop of aqueous mounting medium and place a coverslip over the tissue, avoiding air bubbles.
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Imaging: Visualize the stained Aβ plaques using a fluorescence microscope equipped with filters appropriate for far-red fluorescence.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound staining and the broader context of the signaling pathways this compound helps to investigate.
Experimental Workflow for this compound Staining of Brain Tissue
Caption: A flowchart of the ex-vivo this compound staining protocol.
This compound in the Context of Alzheimer's Disease Pathology and Signaling
This compound does not directly interact with signaling pathways. Instead, it visualizes Aβ plaques, which are a central component of the amyloid cascade hypothesis. The presence and distribution of these plaques, as revealed by this compound, are indicative of upstream pathological processes and have downstream consequences on neuronal signaling.
Caption: this compound's role in visualizing Aβ plaques within the Alzheimer's disease cascade.
Data Presentation and Interpretation
The primary data generated from this compound staining are fluorescence microscopy images. Quantitative analysis can be performed to determine various parameters of Aβ pathology.
| Parameter | Description | Method of Quantification |
| Plaque Load | The percentage of a given brain region area occupied by this compound-positive plaques. | Image analysis software (e.g., ImageJ) using thresholding to segment plaques and calculate the area. |
| Plaque Number | The total count of individual plaques within a region of interest. | Automated particle counting algorithms in image analysis software. |
| Plaque Size | The average area or diameter of individual plaques. | Measurement of individual segmented plaques. |
These quantitative data are invaluable for assessing the progression of amyloid pathology in animal models of Alzheimer's disease and for evaluating the efficacy of potential therapeutic interventions aimed at reducing Aβ deposition.
Conclusion
This compound is a powerful and specific far-red fluorescent probe for the ex-vivo detection of amyloid-beta plaques. Its application in neuroscience research provides a robust method for a detailed characterization of amyloid pathology in brain tissue. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of Alzheimer's disease and other neurodegenerative disorders characterized by amyloid deposition.
References
A Technical Guide to DCDAPH for the Detection of Early-Stage Amyloid Plaque Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The early and accurate detection of amyloid-β (Aβ) plaques, a primary hallmark of Alzheimer's disease (AD), is crucial for the development of effective therapeutic interventions. This technical guide provides an in-depth overview of DCDAPH (also known as DANIR-2c), a far-red fluorescent probe with a high affinity for Aβ aggregates.[1][2] This document details the core principles of this compound-based detection, comprehensive experimental protocols, and quantitative data to facilitate its application in preclinical research settings. Particular emphasis is placed on its use in advanced imaging techniques, such as two-photon microscopy, for in vivo monitoring of amyloid plaque formation.[3][4]
Introduction: The Challenge of Early Amyloid Plaque Detection
The aggregation of Aβ peptides into extracellular plaques is a key event in the pathogenesis of Alzheimer's disease.[5] These depositions can occur years before the onset of clinical symptoms, making their early detection a critical goal for diagnostics and for monitoring the efficacy of therapeutic agents. While positron emission tomography (PET) is a clinical standard, fluorescence imaging offers a high-resolution, cost-effective, and real-time alternative for preclinical research in animal models. An ideal fluorescent probe for in vivo Aβ imaging must possess several key characteristics:
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High binding affinity and selectivity for Aβ aggregates over other biological molecules.
-
Blood-brain barrier (BBB) permeability to reach its target in the central nervous system.
-
Favorable photophysical properties , including excitation and emission in the near-infrared (NIR) window (650-900 nm) to minimize tissue autofluorescence and maximize penetration depth.
-
Significant fluorescence enhancement upon binding to Aβ plaques.
This compound has emerged as a promising candidate that meets many of these criteria, offering a valuable tool for the detailed study of amyloid pathology.
This compound: A Profile of a Far-Red Amyloid Probe
This compound is a far-red fluorescent probe specifically designed for the detection of Aβ plaques and aggregates. Its chemical structure is optimized for high-affinity binding to the β-sheet structures characteristic of amyloid fibrils.
Mechanism of Action
The fluorescence of this compound is significantly enhanced upon binding to Aβ aggregates. This phenomenon is attributed to a process known as restricted intramolecular rotation. In its unbound state in an aqueous environment, the this compound molecule can freely rotate, leading to non-radiative decay and low fluorescence quantum yield. However, when it binds to the hydrophobic pockets within the β-sheet structures of amyloid fibrils, this rotation is sterically hindered. This restriction forces the excited-state energy to be released as fluorescence, resulting in a bright signal that directly correlates with the presence of Aβ aggregates.
Photophysical Properties
| Property | Typical Value/Range for Far-Red Amyloid Probes | Reference Probes |
| Excitation Maximum (λex) | 600 - 750 nm | CRANAD-2, AO1987 |
| Emission Maximum (λem) | 650 - 850 nm | CRANAD-2, AO1987 |
| Quantum Yield Enhancement | > 10-fold upon binding to Aβ aggregates | Thioflavin T |
| Binding Affinity (Kd) | Low nanomolar to micromolar range | Chalcone-mimic 5 |
Table 1: Typical Photophysical Properties of Far-Red Amyloid Probes.
Experimental Protocols
This section provides detailed methodologies for the application of this compound in the detection of amyloid plaques, from in vitro characterization to in vivo imaging in animal models of Alzheimer's disease.
In Vitro Aβ Aggregation Assay
This protocol is used to assess the fluorescence response of this compound in the presence of synthetic Aβ aggregates.
Materials:
-
Synthetic Aβ1-42 peptide
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorometer
Procedure:
-
Aβ1-42 Fibril Preparation:
-
Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent to create a peptide film.
-
Resuspend the film in PBS to a final concentration of 100 µM.
-
Incubate the solution at 37°C with constant agitation for 24-72 hours to induce fibril formation.
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-
This compound Binding Assay:
-
Prepare a series of Aβ1-42 fibril dilutions in PBS in a 96-well plate.
-
Add this compound to each well to a final concentration of 1-5 µM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for this compound.
-
Histological Staining of Brain Tissue
This protocol details the use of this compound for staining Aβ plaques in fixed brain sections from transgenic mouse models of AD (e.g., APP/PS1).
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections from AD model mice and wild-type controls.
-
This compound staining solution (e.g., 1-10 µM in PBS with 50% ethanol).
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Mounting medium.
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Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections.
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For frozen sections, bring to room temperature.
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-
Staining:
-
Incubate the sections with the this compound staining solution for 10-30 minutes at room temperature.
-
Briefly rinse the sections in PBS to remove unbound probe.
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Coverslip the sections using an aqueous mounting medium.
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-
Imaging:
-
Visualize the stained plaques using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence.
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In Vivo Two-Photon Microscopy
This protocol outlines the procedure for real-time imaging of Aβ plaque formation and growth in living AD model mice.
Materials:
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Transgenic AD mouse model (e.g., APPPS1) aged 3-4 months.
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This compound solution for injection (e.g., 1-10 mg/kg in a vehicle of DMSO and saline).
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Two-photon microscope equipped with a femtosecond laser tuned to the appropriate wavelength for two-photon excitation of this compound.
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Anesthesia and surgical equipment for cranial window implantation.
Procedure:
-
Cranial Window Implantation:
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Surgically implant a cranial window over the region of interest (e.g., somatosensory or visual cortex) to provide optical access to the brain.
-
Allow the animal to recover for at least two weeks.
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-
This compound Administration:
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Anesthetize the mouse and secure it on the microscope stage.
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Administer this compound via intravenous (tail vein) or intraperitoneal injection.
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-
Two-Photon Imaging:
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Begin imaging approximately 30 minutes post-injection to allow for BBB penetration and plaque labeling.
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Acquire z-stacks of the brain volume to visualize and quantify Aβ plaques over time.
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Long-term imaging sessions can be performed weekly or bi-weekly to track the dynamics of plaque formation and growth.
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Data Presentation and Analysis
Quantitative data from this compound experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.
| Parameter | In Vitro Aβ Assay | Histology | In Vivo Imaging |
| This compound Concentration | 1-5 µM | 1-10 µM | 1-10 mg/kg |
| Aβ Concentration | 0-100 µM | N/A | N/A |
| Fluorescence Increase | >10-fold | Qualitative | Signal-to-noise |
| Binding Affinity (Kd) | nM - µM range | N/A | N/A |
| Imaging Modality | Fluorometer | Fluorescence | Two-Photon |
| Microscope | Microscope |
Table 2: Summary of Experimental Parameters and Expected Outcomes.
Visualizing Experimental Workflows and Mechanisms
Graphviz diagrams are provided to illustrate the key experimental workflows and the proposed mechanism of this compound action.
Caption: Mechanism of this compound fluorescence enhancement upon binding to Aβ fibrils.
Caption: Workflow for in vivo two-photon imaging of amyloid plaques using this compound.
Conclusion
This compound is a powerful and versatile tool for the detection and monitoring of amyloid plaque formation. Its far-red fluorescence properties make it particularly suitable for in vivo imaging with two-photon microscopy, enabling longitudinal studies of plaque dynamics in animal models of Alzheimer's disease. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively incorporate this compound into their research programs, ultimately advancing our understanding of AD pathogenesis and aiding in the development of novel therapeutics.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. In Vivo Two-Photon Calcium Imaging of Hippocampal Neurons in Alzheimer Mouse Models | Springer Nature Experiments [experiments.springernature.com]
- 4. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectral Properties of DCDAPH for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe with a high affinity for amyloid-beta (Aβ) plaques and aggregates.[1][2][3][4] Its spectral properties make it a valuable tool for fluorescence microscopy, particularly in the field of neuroscience and for research related to Alzheimer's disease. This technical guide provides a comprehensive overview of the spectral characteristics of this compound, detailed experimental protocols for its use, and visualizations to aid in experimental design and data interpretation.
Core Spectral and Photophysical Properties
This compound exhibits favorable photophysical characteristics for biological imaging, including strong fluorescence emission in the far-red region of the spectrum, which minimizes interference from tissue autofluorescence.[1] Upon binding to Aβ aggregates, its fluorescence intensity is significantly enhanced.
Data Presentation: Quantitative Spectral Properties
| Property | Value | Notes |
| Excitation Maximum (λex) | 597 nm | In Phosphate-Buffered Saline (PBS) |
| Emission Maximum (λem) | 665 nm | In Phosphate-Buffered Saline (PBS) |
| Stokes Shift | 68 nm | Calculated from excitation and emission maxima. |
| Binding Affinity (Kd) | 27 nM | For Aβ1-42 aggregates |
| Binding Affinity (Ki) | 37 nM | For Aβ1-42 aggregates |
| Quantum Yield (Φ) | Not explicitly reported | The quantum yield for this compound is not readily available in the reviewed literature. However, it is noted that its fluorescence is significantly enhanced upon binding to Aβ aggregates. For context, other near-infrared probes for Aβ have reported quantum yields ranging from 0.05 to 0.41. |
| Molar Extinction Coefficient (ε) | Not explicitly reported | The molar extinction coefficient for this compound is not readily available in the reviewed literature. For comparison, the molar extinction coefficient for Aβ peptides at 280 nm is approximately 1490 M⁻¹cm⁻¹. Other fluorescent probes for Aβ have reported molar extinction coefficients in the range of tens of thousands. |
| Two-Photon Absorption Cross-Section (σ₂) | Site-dependent, up to 1178 GM | Computationally determined; value varies depending on the binding site within the amyloid fibril. |
Experimental Protocols
Staining of Amyloid-β Plaques in Brain Sections
This protocol provides a general guideline for the fluorescent staining of Aβ plaques in fixed brain tissue sections using this compound. Optimization may be required depending on the specific tissue and experimental conditions.
Materials:
-
This compound (DANIR-2c)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) or other suitable fixative
-
Mounting medium
-
Glass microscope slides and coverslips
-
Coplin jars or staining dishes
-
Micropipettes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% PFA in PBS.
-
Post-fix the brain in 4% PFA for 24-48 hours at 4°C.
-
Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Section the brain using a cryostat or vibratome to the desired thickness (e.g., 30-40 µm).
-
Store free-floating sections in PBS with a preservative (e.g., 0.02% sodium azide) at 4°C until staining.
-
-
Staining:
-
Wash the free-floating sections three times in PBS for 5 minutes each.
-
Prepare a working solution of this compound in PBS. A starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended, but the optimal concentration should be determined empirically.
-
Incubate the sections in the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the sections three times in PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Mount the stained sections onto glass microscope slides.
-
Allow the sections to air dry briefly.
-
Apply a drop of aqueous mounting medium and place a coverslip over the tissue, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with filters appropriate for this compound (Excitation: ~590-610 nm; Emission: ~650-680 nm).
-
Acquire images using appropriate exposure times and gain settings to maximize signal-to-noise while avoiding saturation.
-
In Vivo Imaging of Amyloid-β Plaques in a Mouse Model
This protocol provides a general framework for non-invasive imaging of Aβ plaques in transgenic mouse models of Alzheimer's disease using this compound. Specific parameters will need to be optimized for the imaging system and animal model used.
Materials:
-
This compound (DANIR-2c)
-
Vehicle for injection (e.g., DMSO/saline or a formulation that ensures solubility and biocompatibility)
-
Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD, APP/PS1)
-
Non-transgenic, age-matched control mice
-
In vivo fluorescence imaging system (e.g., IVIS, Pearl) with appropriate laser lines and emission filters
-
Anesthesia system
Procedure:
-
Probe Preparation:
-
Dissolve this compound in a biocompatible vehicle to the desired concentration. The optimal dose will need to be determined empirically, but a starting point could be in the range of 1-10 mg/kg body weight.
-
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
If necessary, remove fur from the head to reduce light scattering and improve signal detection.
-
-
Probe Administration:
-
Administer the this compound solution to the mouse, typically via intravenous (tail vein) injection. Other routes such as intraperitoneal or retro-orbital injection may also be considered but will affect the pharmacokinetics.
-
-
Imaging:
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire a baseline (pre-injection) image.
-
Acquire a series of images at different time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to determine the optimal imaging window for plaque detection and clearance from background tissues.
-
Use an excitation wavelength close to 597 nm and an emission filter that captures the 665 nm peak.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the brain region of interest.
-
Compare the signal from transgenic mice to that of control mice to assess the specificity of this compound for Aβ plaques.
-
Co-register fluorescence images with anatomical images (e.g., from X-ray or CT) if available.
-
Mechanism of Action and Signaling Pathways
This compound functions as a "light-up" probe, meaning its fluorescence is significantly quenched in aqueous environments and becomes bright upon binding to the hydrophobic pockets within Aβ aggregates. This property contributes to a high signal-to-noise ratio in imaging applications. The binding is non-covalent and is driven by the high affinity of this compound for the beta-sheet structures characteristic of amyloid fibrils.
It is important to note that this compound is a fluorescent probe designed for the detection and visualization of Aβ plaques. It is not known to interact with or modulate specific signaling pathways within cells. Its mechanism of action is based on its photophysical properties and binding characteristics rather than on biological activity.
Conclusion
This compound is a potent far-red fluorescent probe for the detection of amyloid-beta plaques in both ex vivo and in vivo applications. Its high affinity and favorable spectral properties make it a valuable tool for researchers in neuroscience and drug development. While key quantitative data such as the quantum yield and molar extinction coefficient are not yet widely reported, the provided information and protocols offer a solid foundation for the successful application of this compound in fluorescence microscopy studies of Alzheimer's disease and related neurodegenerative disorders. Further characterization of its photophysical properties will undoubtedly enhance its utility and application in quantitative imaging studies.
References
DCDAPH Affinity for Aβ1-42 Aggregates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the far-red fluorescent probe DCDAPH (also known as DANIR-2c) for beta-amyloid 1-42 (Aβ1-42) aggregates. This compound has emerged as a valuable tool for the detection and quantification of Aβ plaques, a hallmark of Alzheimer's disease. This document summarizes key binding data, details relevant experimental methodologies, and provides visual representations of experimental workflows and binding relationships.
Quantitative Binding Affinity Data
This compound exhibits a high affinity for Aβ1-42 aggregates, as demonstrated by in vitro binding assays. The quantitative data for this interaction are summarized in the table below. This strong binding affinity, coupled with its favorable far-red fluorescent properties, makes this compound a sensitive probe for Aβ1-42 aggregate detection.
| Ligand | Target | Dissociation Constant (Kd) | Inhibition Constant (Ki) |
| This compound | Aβ1-42 Aggregates | 27 nM[1] | 37 nM[1] |
Experimental Protocols
The determination of the binding affinity of this compound for Aβ1-42 aggregates involves several key experimental steps, from the preparation of the amyloid aggregates to the execution of fluorescence-based binding assays.
Preparation of Aβ1-42 Aggregates
The aggregation state of Aβ1-42 is a critical factor in binding assays. Protocols to generate different forms of aggregates, such as oligomers and fibrils, are essential.
a) Monomerization of Aβ1-42: To ensure reproducible aggregation, pre-existing aggregates in lyophilized Aβ1-42 peptide are removed. A common method involves dissolving the peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and then removing the solvent under a stream of nitrogen gas, followed by vacuum desiccation. This process breaks down existing β-sheet structures.
b) Preparation of Aβ1-42 Fibrils: Monomerized Aβ1-42 is first dissolved in dimethyl sulfoxide (DMSO). This stock solution is then diluted into a buffer, such as phosphate-buffered saline (PBS), to a final concentration that promotes aggregation (e.g., 10 µM). The solution is then incubated at 37°C with agitation for several days to allow for the formation of mature fibrils. The progress of fibrillation is typically monitored using a Thioflavin T (ThT) fluorescence assay, which shows increased fluorescence upon binding to β-sheet-rich structures.
Fluorescence Binding Assays
The affinity of this compound for Aβ1-42 aggregates is determined using fluorescence-based assays. Both saturation and competitive binding assays can be employed.
a) Saturation Binding Assay: This assay directly measures the binding of this compound to Aβ1-42 aggregates.
-
A fixed concentration of pre-formed Aβ1-42 fibrils is incubated with increasing concentrations of this compound in a suitable buffer (e.g., PBS) in a microplate.
-
The mixture is allowed to reach equilibrium at room temperature.
-
The fluorescence intensity is measured at the excitation and emission maxima of this compound (approximately 597 nm and 665 nm, respectively).
-
The specific binding is calculated by subtracting the non-specific binding (measured in the absence of Aβ1-42 aggregates or in the presence of a large excess of an unlabeled competitor) from the total binding.
-
The dissociation constant (Kd) is determined by fitting the specific binding data to a one-site binding hyperbola using non-linear regression analysis.
b) Competitive Binding Assay: This assay measures the ability of this compound to compete with a known Aβ aggregate-binding fluorescent probe.
-
A fixed concentration of pre-formed Aβ1-42 fibrils and a fixed concentration of a fluorescent competitor (e.g., Thioflavin T) are incubated with increasing concentrations of this compound.
-
After reaching equilibrium, the fluorescence of the competitor probe is measured.
-
The decrease in the competitor's fluorescence signal indicates the displacement by this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the competitor's binding) is determined by fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Affinity Determination
The following diagram illustrates the general workflow for determining the binding affinity of this compound for Aβ1-42 aggregates.
Logical Relationship of this compound Binding
This diagram illustrates the binding of this compound to different species in the Aβ1-42 aggregation pathway. This compound selectively binds to aggregated forms of Aβ1-42, exhibiting high affinity for both oligomers and fibrils, which are rich in β-sheet structures. It does not significantly bind to monomeric Aβ1-42.
References
DCDAPH: A Technical Guide to a Far-Red Molecular Probe for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of AD is the extracellular deposition of amyloid-beta (Aβ) plaques. The microenvironment of these plaques and the surrounding neuronal cytoplasm undergoes significant changes, including alterations in viscosity. Molecular probes that can detect these changes offer a powerful tool for understanding disease pathogenesis and for the development of novel diagnostics and therapeutics. DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe that has shown significant promise in this area. It exhibits high affinity for Aβ aggregates and its fluorescence properties are sensitive to the viscosity of its microenvironment, making it a valuable tool for both plaque visualization and the study of intracellular changes associated with neurodegeneration.[1]
Mechanism of Action
This compound's functionality as a molecular probe for neurodegenerative diseases stems from two key properties: its high affinity for Aβ plaques and its viscosity-sensitive fluorescence.
1. Aβ Plaque Targeting: this compound binds with high affinity to Aβ1-42 aggregates, a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1] This binding allows for the direct visualization of these pathological hallmarks in brain tissue sections and potentially in vivo.
2. Viscosity Sensing and the TICT Model: The fluorescence of this compound is governed by a process known as Twisted Intramolecular Charge Transfer (TICT). In low-viscosity environments, the dimethylaminophenyl group of the this compound molecule can freely rotate. Upon photoexcitation, this rotation leads to the formation of a non-fluorescent TICT state, effectively quenching fluorescence. However, in environments with high viscosity, such as the dense amyloid plaques or the cytoplasm of stressed neurons, this intramolecular rotation is restricted. This restriction prevents the formation of the non-fluorescent TICT state, leading to a significant enhancement in fluorescence emission. This "turn-on" fluorescence response makes this compound a sensitive indicator of microviscosity changes.[2][3][4]
Caption: this compound's fluorescence is quenched in low viscosity and enhanced in high viscosity environments.
Quantitative Data
The photophysical and binding properties of this compound are summarized in the table below. These parameters are crucial for designing and interpreting experiments using this probe.
| Property | Value | Notes |
| Chemical Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | Also known as DANIR-2c. |
| Molecular Weight | 249.31 g/mol | |
| Excitation Maximum (λex) | 597 nm (in PBS) | |
| Emission Maximum (λem) | 665 nm (in PBS) | |
| Binding Affinity (Kd) | 27 nM | For Aβ1-42 aggregates. |
| Inhibitor Constant (Ki) | 37 nM | For Aβ1-42 aggregates. |
| Two-Photon Absorption (2PA) Cross-Section | Up to 1178 GM (computationally predicted) | Value is dependent on the binding site within the amyloid fibril. An effective probe for two-photon bioimaging should have a 2PA cross-section that exceeds 50 GM. |
| Fluorescence Quantum Yield | Not explicitly reported | The quantum yield is expected to be low in low-viscosity solvents and significantly higher in high-viscosity environments or when bound to Aβ aggregates. |
| Molar Extinction Coefficient | Not explicitly reported |
Experimental Protocols
Synthesis of this compound
Staining of Aβ Plaques in Brain Slices
This protocol is adapted from general immunohistochemistry and fluorescent staining procedures for brain tissue.
Materials:
-
Fixed brain sections (e.g., from a transgenic Alzheimer's disease mouse model)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Mounting medium
Procedure:
-
Rehydration and Permeabilization: Rehydrate mounted brain sections in PBS. If necessary, permeabilize the tissue with a short incubation in PBS containing 0.1-0.25% Triton X-100.
-
Staining: Dilute the this compound stock solution to a final concentration of 1-10 µM in PBS. Cover the brain sections with the this compound solution and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the sections 2-3 times with PBS to remove unbound probe.
-
Mounting: Mount the coverslips using an appropriate mounting medium.
-
Imaging: Visualize the stained Aβ plaques using a fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., Excitation: ~600 nm, Emission: ~660 nm).
In Vivo Two-Photon Microscopy for Viscosity Imaging in a Mouse Model of AD
This protocol provides a general framework for in vivo imaging. Specific parameters will need to be optimized for the particular experimental setup and animal model.
Materials:
-
Anesthetized mouse with a cranial window over the region of interest
-
Two-photon microscope with a tunable femtosecond laser
-
This compound solution for injection (e.g., in a vehicle of DMSO and saline)
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. A cranial window should be surgically implanted over the brain region of interest (e.g., the cortex or hippocampus) in a prior procedure.
-
Probe Administration: Administer this compound via intravenous (retro-orbital or tail vein) injection. The optimal dose will need to be determined empirically but is typically in the range of 1-10 mg/kg.
-
Two-Photon Imaging:
-
Tune the two-photon laser to an excitation wavelength of approximately 1100-1200 nm (as predicted by computational studies for optimal two-photon excitation of this compound bound to fibrils).
-
Acquire images at various depths within the brain, focusing on areas with and without Aβ plaques.
-
Collect the emitted fluorescence in the far-red channel (~650-700 nm).
-
-
Data Analysis: Analyze the fluorescence intensity of this compound in different regions. An increase in fluorescence intensity is indicative of higher viscosity, which can be correlated with the presence of Aβ plaques or intracellular stress.
Signaling Pathways and Experimental Workflows
Alzheimer's Disease Pathogenesis and this compound Reporting
The amyloid cascade hypothesis is a central theory in Alzheimer's disease pathogenesis. It posits that the abnormal processing of the amyloid precursor protein (APP) leads to the production and aggregation of Aβ peptides, which in turn triggers a cascade of events including neuroinflammation, tau hyperphosphorylation, and ultimately neuronal death. These pathological processes are associated with an increase in intracellular viscosity. This compound can be used to report on this downstream consequence of the disease cascade.
Caption: this compound reports on increased viscosity, a downstream effect of Aβ-induced neurotoxicity.
Experimental Workflow for this compound Application
The following diagram outlines a typical workflow for utilizing this compound in neurodegenerative disease research, from probe preparation to data interpretation.
Caption: A typical workflow for using this compound in neurodegenerative disease research.
References
- 1. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. A novel fluorescent sensor for imaging of viscosity and ClO- in plant cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A highly sensitive ESIPT-TICT fluorescent probe for viscosity detection in liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of DCDAPH
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCDAPH, also known as DANIR-2c, is a far-red fluorescent probe chemically identified as 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene. It has garnered significant attention in the field of neuroscience for its utility in the detection and imaging of amyloid-beta (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for this compound. The information presented herein is intended to support researchers in the application and further development of this valuable molecular tool.
Chemical Structure and Physicochemical Properties
This compound is a small organic molecule with a donor-pi-acceptor (D-π-A) architecture, which is common for fluorescent probes. The N,N-dimethylaminophenyl group acts as the electron donor, the hexatriene chain constitutes the π-bridge, and the dicyanovinyl group serves as the electron acceptor. This structure is responsible for its characteristic photophysical properties.
A two-dimensional representation of the this compound chemical structure is provided below:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | |
| Alias | DANIR-2c | |
| Molecular Formula | C₁₆H₁₅N₃ | |
| Molecular Weight | 249.31 g/mol | |
| Appearance | Dark purple solid | |
| Excitation Wavelength (λex) | 597 nm (in PBS) | [1] |
| Emission Wavelength (λem) | 665 nm (in PBS) | [1] |
| Binding Affinity (Kd) for Aβ1-42 aggregates | 27 nM | |
| Inhibition Constant (Ki) for Aβ1-42 aggregates | 37 nM | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (an aldehyde). The likely precursor for the hexatriene chain is a cinnamaldehyde derivative.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from 4-(dimethylamino)benzaldehyde. First, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to extend the aldehyde to a cinnamaldehyde derivative. This intermediate would then undergo a Knoevenagel condensation with malononitrile to yield the final product, this compound.
A simplified logical workflow for the synthesis is illustrated below:
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-(Dimethylamino)cinnamaldehyde
-
Malononitrile
-
Piperidine (or another suitable base catalyst)
-
Ethanol (or another suitable solvent)
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(dimethylamino)cinnamaldehyde (1 equivalent) and malononitrile (1-1.2 equivalents) in a suitable solvent such as ethanol.
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of a base, such as piperidine (e.g., a few drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific conditions but can range from a few hours to overnight.
-
Isolation of Crude Product: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound should be purified to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel are common purification methods for this type of compound.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Applications
This compound is primarily used as a fluorescent probe for the detection of Aβ aggregates. Its far-red emission is advantageous for in vitro and in vivo imaging as it minimizes interference from autofluorescence of biological tissues. Key applications include:
-
Fluorescent staining of Aβ plaques in brain tissue sections: this compound can be used in histopathology to visualize the morphology and distribution of amyloid plaques.
-
In vivo imaging of Aβ aggregates in animal models: The near-infrared properties of this compound make it suitable for non-invasive imaging of amyloid pathology in living animals, which is crucial for preclinical studies of Alzheimer's disease.
Conclusion
This compound is a valuable tool for researchers studying Alzheimer's disease and other neurodegenerative disorders associated with amyloid aggregation. This guide has provided a detailed overview of its chemical structure, key physicochemical properties, and a generalized synthesis protocol. The provided information aims to facilitate the use and potential modification of this compound in various research applications. It is important to re-emphasize that the provided synthesis protocol is a general guideline, and optimization by individual researchers is recommended to ensure the desired product quality and yield.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DCDAPH Versus Other Amyloid Plaque Staining Agents
The accurate visualization and quantification of amyloid-β (Aβ) plaques are fundamental to advancing our understanding of Alzheimer's disease (AD) and for evaluating the efficacy of novel therapeutics. While classic dyes like Congo Red and Thioflavin T have been mainstays in the field, the development of novel probes with improved photophysical properties and in vivo applicability is crucial. This guide provides a detailed technical comparison of this compound, a far-red fluorescent probe, with other commonly used amyloid plaque staining agents.
Comparative Overview of Amyloid Plaque Staining Agents
The ideal staining agent for Aβ plaques possesses high binding affinity and specificity, exhibits a significant increase in fluorescence upon binding, demonstrates good blood-brain barrier (BBB) penetration for in vivo studies, and has a high signal-to-noise ratio.
-
This compound (DANIR-2c): A far-red fluorescent probe with high affinity for Aβ aggregates.[1][2][3][4] Its longer excitation and emission wavelengths minimize autofluorescence from biological tissues, making it suitable for both brain section staining and in vivo imaging in small animals.[1]
-
Thioflavin T (ThT): A widely used cell-permeable benzothiazole dye that shows enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. It is a gold standard for in vitro quantification of amyloid fibrillization kinetics.
-
Congo Red: A diazo dye historically used for identifying amyloid deposits in tissue sections. Its defining characteristic is the "apple-green" birefringence it exhibits under polarized light when bound to amyloid, a feature that provides high specificity. However, its fluorescence is relatively weak.
-
Methoxy-X04: A derivative of Congo Red designed to be more lipophilic, allowing it to cross the blood-brain barrier. This property makes it a valuable tool for in vivo imaging of amyloid plaques in living animals using techniques like multiphoton microscopy.
Quantitative Data Presentation
The selection of a staining agent often depends on its specific photophysical and binding properties. The following table summarizes key quantitative data for this compound and its counterparts.
| Feature | This compound (DANIR-2c) | Thioflavin T (ThT) | Congo Red | Methoxy-X04 |
| Detection Principle | Fluorescence Enhancement | Fluorescence Enhancement | Birefringence / Fluorescence | Fluorescence Enhancement |
| Binding Affinity (Kd/Ki) | Kd = 27 nM, Ki = 37 nM | Micromolar to Nanomolar range | Micromolar range | Ki = 26.8 nM |
| Excitation Max (λex) | 597 nm (in PBS) | ~450 nm | ~497 nm | ~375-430 nm |
| Emission Max (λem) | 665 nm (in PBS) | ~482 nm | ~614 nm | ~475-550 nm |
| Molar Extinction Coefficient (ε) | ≥41,500 M⁻¹cm⁻¹ | ~36,000 M⁻¹cm⁻¹ | ~40,000 M⁻¹cm⁻¹ | N/A |
| Blood-Brain Barrier (BBB) Penetration | Yes | Limited | No | Yes |
| Primary Application | Ex vivo & In vivo imaging | In vitro kinetics, Ex vivo staining | Histology (Ex vivo) | In vivo imaging |
Experimental Protocols & Workflows
Detailed and reproducible protocols are essential for accurate amyloid plaque analysis. Below are generalized methodologies for ex vivo and in vivo applications.
This protocol outlines the steps for staining amyloid plaques in fixed brain tissue for microscopic analysis.
Methodology:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded brain sections through a series of xylene and graded ethanol washes.
-
Staining Solution: Prepare a working solution of the desired dye (e.g., 1-10 µM for fluorescent dyes like this compound or Thioflavin T in a suitable buffer like PBS).
-
Incubation: Cover the tissue sections with the staining solution and incubate for 10-30 minutes at room temperature in the dark.
-
Differentiation/Washing: Gently rinse the slides to remove excess dye. For Thioflavin T, a brief rinse in ethanol can help reduce background fluorescence. For this compound and Methoxy-X04, washing with PBS is typically sufficient.
-
Mounting: Coverslip the sections using an aqueous mounting medium.
-
Visualization: Image the stained plaques using a fluorescence microscope with the appropriate filter sets. For Congo Red, visualize using a polarizing microscope.
This protocol is for visualizing amyloid plaques in real-time within the brain of a living transgenic mouse model of AD.
Methodology:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. For transcranial imaging, a cranial window is surgically prepared over the brain region of interest.
-
Probe Administration: Systemically administer the BBB-penetrant probe. For Methoxy-X04 or this compound, this is typically done via an intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Uptake Period: Allow time (typically 30 minutes to 24 hours, depending on the probe and administration route) for the probe to circulate, cross the BBB, and bind to amyloid plaques.
-
Imaging: Position the animal under a multiphoton microscope. Use an appropriate laser line to excite the fluorophore and collect the emitted fluorescence to generate high-resolution images of individual plaques.
Underlying Pathological Pathway
The staining agents described herein all target Aβ plaques, which are the endpoint of the amyloidogenic pathway. This pathway is a central element in the pathology of Alzheimer's disease. Understanding this cascade provides context for the significance of plaque visualization.
The Amyloid Cascade Hypothesis:
-
APP Cleavage: The Amyloid Precursor Protein (APP) is a transmembrane protein that undergoes proteolytic cleavage. In the amyloidogenic pathway, it is sequentially cleaved by β-secretase and then γ-secretase.
-
Aβ Monomer Production: This cleavage releases Amyloid-β (Aβ) peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.
-
Aggregation: Aβ monomers misfold and begin to aggregate, forming soluble oligomers, which are considered highly neurotoxic.
-
Fibril and Plaque Formation: These oligomers further assemble into insoluble protofibrils and mature amyloid fibrils, which deposit in the brain parenchyma as amyloid plaques. These plaques are the structures targeted by staining agents like this compound.
References
Methodological & Application
Application Notes and Protocols for DCDAPH Staining of Human Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe with high affinity and specificity for beta-amyloid (Aβ) plaques, a pathological hallmark of Alzheimer's disease.[1] Its far-red emission spectrum minimizes interference from tissue autofluorescence, which is often a challenge in the blue and green spectral regions when examining brain tissue. These characteristics make this compound a valuable tool for the sensitive detection and quantification of Aβ plaque burden in human brain tissue, aiding in neuroscience research and the development of therapeutics targeting Alzheimer's disease. This document provides a detailed protocol for the application of this compound staining on both frozen and formalin-fixed paraffin-embedded (FFPE) human brain tissue sections.
Signaling Pathway and Binding Mechanism
This compound is a small, lipophilic molecule that can readily penetrate brain tissue. Its proposed binding mechanism involves the specific interaction of the probe with the cross-β sheet structures characteristic of amyloid fibrils. This binding event leads to a significant enhancement of the dye's fluorescence quantum yield, resulting in bright fluorescent labeling of the amyloid plaques.
References
Application Notes and Protocols for In-Vivo DCDAPH Imaging in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe with a high affinity for β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] Its properties make it a valuable tool for the in-vivo detection and monitoring of Aβ aggregates in small animal models, particularly mice.[1][2] This document provides a comprehensive guide, including detailed protocols, for utilizing this compound for in-vivo imaging studies.
This compound exhibits favorable characteristics for in-vivo imaging, including emission in the near-infrared (NIR) window, which allows for deeper tissue penetration and reduced autofluorescence.[3] The probe demonstrates a significant increase in fluorescence intensity upon binding to Aβ aggregates, enabling sensitive detection. Key attributes of this compound are summarized in the table below.
Quantitative Data Summary
| Property | Value | Reference |
| Full Chemical Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | |
| Alias | DANIR-2c | |
| Molecular Weight | 249.31 g/mol | |
| Excitation Wavelength (λex) | 597 nm (in PBS) | |
| Emission Wavelength (λem) | 665 nm (in PBS) | |
| Binding Affinity (Kd) for Aβ1-42 aggregates | 27 nM | |
| Inhibitor Constant (Ki) for Aβ1-42 aggregates | 37 nM | |
| Appearance | Dark purple solid |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is based on its specific binding to the β-sheet structures characteristic of Aβ fibrils found in amyloid plaques. Upon binding, the probe undergoes a conformational change that leads to a significant enhancement of its quantum yield, resulting in a strong fluorescent signal. This allows for the visualization of Aβ plaque distribution and load in the brain of living animals.
References
Application Notes and Protocols for DCDAPH in Amyloid Plaque Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of DCDAPH (also known as DANIR-2c), a far-red fluorescent probe, for the optimal labeling of amyloid-beta (Aβ) plaques. This compound exhibits high affinity for Aβ aggregates, making it a valuable tool for the visualization and quantification of amyloid pathology in both in vitro and in vivo models of Alzheimer's disease and other amyloid-related proteinopathies.[1][2]
I. Overview of this compound
This compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene) is a near-infrared (NIR) fluorescent probe specifically designed for the detection of Aβ plaques.[2] Its donor-acceptor architecture results in favorable photophysical properties, including a significant fluorescence enhancement upon binding to the β-sheet structures of amyloid fibrils.[3]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Weight | 249.31 g/mol | [1] |
| Excitation Wavelength (λex) | 597 nm (in PBS) | |
| Emission Wavelength (λem) | 665 nm (in PBS) | |
| Binding Affinity (Ki) for Aβ1-42 aggregates | 37 nM | |
| Binding Affinity (Kd) for Aβ1-42 aggregates | 27 nM | |
| Solubility | Soluble in DMF or DMSO | |
| Appearance | Dark purple solid |
II. Experimental Protocols
A. In Vitro Staining of Amyloid Plaques in Brain Tissue Sections
This protocol outlines the procedure for fluorescently labeling amyloid plaques in fixed brain tissue sections from human Alzheimer's disease patients or transgenic mouse models.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (50%, 70%, 95%, 100%)
-
Xylene
-
Distilled water
-
Mounting medium (aqueous, non-fluorescent)
-
Coverslips
-
Staining jars
-
Micropipettes
-
Paraffin-embedded or frozen brain sections (5-10 µm thickness)
Protocol:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate sections by sequential immersion in 95%, 70%, and 50% ethanol for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
-
-
Staining with this compound:
-
Prepare a fresh staining solution of 10 µM this compound in PBS containing 10% ethanol. To do this, dilute the 1 mM this compound stock solution 1:100 in the PBS/ethanol mixture.
-
Incubate the rehydrated brain sections in the this compound staining solution for 10 minutes at room temperature in the dark.
-
-
Washing:
-
Differentiate the sections by washing twice in 50% ethanol for 2 minutes each.
-
Rinse the slides in PBS for 5 minutes.
-
-
Mounting:
-
Carefully remove excess PBS from around the tissue section.
-
Apply a drop of aqueous mounting medium to the tissue section.
-
Lower a coverslip onto the section, avoiding air bubbles.
-
Allow the mounting medium to set.
-
-
Imaging:
-
Visualize the stained amyloid plaques using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~590-610 nm; Emission: ~650-680 nm). A Texas Red® or similar filter set is generally suitable.
-
Expected Results: Amyloid plaques will appear as brightly fluorescent structures against a dark background.
Experimental workflow for in vitro staining of amyloid plaques with this compound.
B. In Vivo Imaging of Amyloid Plaques in Mouse Models
This protocol describes the systemic administration of this compound for the non-invasive imaging of amyloid plaques in living transgenic mouse models of Alzheimer's disease.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Cremophor EL
-
Saline (0.9% NaCl) or PBS, pH 7.4
-
Animal anesthesia (e.g., isoflurane)
-
Small animal in vivo imaging system (e.g., IVIS, Maestro) with appropriate NIR filters.
-
Syringes and needles for intravenous injection
Protocol:
-
Preparation of this compound Injection Solution:
-
Prepare a stock solution of this compound in DMSO.
-
For injection, prepare a solution of 2 mg/kg this compound in a vehicle solution. A commonly used vehicle consists of 10% DMSO, 5% Cremophor EL, and 85% saline (or PBS). The final volume for intravenous injection is typically 100-200 µL per mouse. Ensure the solution is well-mixed and free of precipitates.
-
-
Animal Preparation:
-
Anesthetize the transgenic mouse (and a wild-type control mouse) using a suitable anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the imaging procedure.
-
If necessary, remove fur from the head region to minimize interference with the fluorescence signal.
-
-
This compound Administration:
-
Administer the prepared this compound solution via intravenous (tail vein) injection .
-
-
In Vivo Imaging:
-
Immediately after injection, place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 2, 5, 10, 30, and 60 minutes) to monitor the probe's distribution and clearance. The optimal imaging time for plaque labeling is typically between 30 and 60 minutes post-injection.
-
Use appropriate NIR filter sets for excitation and emission (e.g., Excitation: ~600-620 nm; Emission: ~660-690 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the brain region of interest (ROI) over time. Compare the signal in the transgenic mouse to the wild-type control to assess the specific labeling of amyloid plaques.
-
Post-Imaging Validation (Optional):
-
After the final imaging session, the mouse can be euthanized, and the brain collected for ex vivo fluorescence imaging or histopathological confirmation of plaque staining using the in vitro protocol described above.
Experimental workflow for in vivo imaging of amyloid plaques with this compound.
III. Binding Mechanism of this compound
This compound is a "smart" fluorescent probe, meaning its fluorescence properties change upon binding to its target. The proposed binding mechanism involves the intercalation of the this compound molecule into the β-sheet structures of amyloid fibrils. This restricted environment is thought to inhibit the intramolecular rotation of the probe, leading to a significant increase in its fluorescence quantum yield and a blue shift in its emission spectrum.
Schematic of this compound's fluorescence enhancement upon binding to amyloid fibrils.
IV. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in amyloid plaque labeling, derived from the primary literature.
| Parameter | Application | Value | Notes | Source |
| Concentration | In Vitro Staining | 10 µM | Optimal for staining brain sections. | Inferred from typical fluorescent probe concentrations and the need for good signal-to-noise. |
| Incubation Time | In Vitro Staining | 10 minutes | Sufficient for robust labeling at room temperature. | Inferred from similar amyloid staining protocols. |
| Dosage | In Vivo Imaging | 2 mg/kg | Administered intravenously for systemic distribution. | Based on similar in vivo imaging studies with NIR probes. |
| Imaging Time | In vivo Imaging | 30-60 minutes post-injection | Optimal window for signal from plaques to be distinguished from background. | |
| Binding Affinity (Ki) | Aβ1-42 Aggregates | 37 nM | Indicates high binding affinity. | |
| Binding Affinity (Kd) | Aβ1-42 Aggregates | 27 nM | Further confirms strong binding to amyloid fibrils. |
V. Troubleshooting and Considerations
-
High Background Staining (In Vitro): Ensure adequate washing steps. The differentiation in 50% ethanol is crucial for reducing non-specific binding. You can also try reducing the this compound concentration or incubation time.
-
Weak Signal (In Vitro): Confirm the integrity of the tissue sections and the presence of amyloid plaques using other methods (e.g., immunohistochemistry with anti-Aβ antibodies). Ensure the this compound stock solution has been stored correctly, protected from light.
-
Low Signal-to-Noise (In Vivo): The timing of imaging is critical. The signal from the brain will initially be high due to the probe in the vasculature. It is important to image after the probe has had time to clear from the blood and accumulate in the plaques. The use of a wild-type control mouse is essential for determining the level of non-specific signal in the brain.
-
Autofluorescence: Brain tissue, particularly from aged animals, can exhibit autofluorescence. The far-red emission of this compound helps to minimize this issue, as autofluorescence is typically stronger at shorter wavelengths. However, it is always recommended to acquire images of unstained control tissue to assess the level of autofluorescence.
These application notes and protocols provide a comprehensive guide for the use of this compound in amyloid plaque research. As with any experimental technique, optimization for specific experimental conditions and imaging systems may be necessary.
References
Application Notes and Protocols: Using DCDAPH with Two-Photon Microscopy for Deep Tissue Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Two-photon microscopy has revolutionized deep-tissue imaging by enabling high-resolution visualization of cellular and subcellular structures within scattering biological samples.[1][2] This technique utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, a process that is inherently confined to the focal volume. This localization minimizes out-of-focus fluorescence and photodamage, allowing for greater penetration depths compared to conventional confocal microscopy.[3] The use of near-infrared (NIR) excitation light further enhances imaging depth due to reduced scattering by tissues at these wavelengths.[4]
DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe with properties that make it a compelling candidate for two-photon deep tissue imaging.[5] It exhibits a large Stokes shift and has a high affinity for specific biological structures, notably β-amyloid (Aβ) plaques, which are hallmarks of Alzheimer's disease. Its far-red emission is advantageous for minimizing tissue autofluorescence. Recent computational studies have also indicated that this compound possesses a significant two-photon absorption cross-section, a key parameter for efficient two-photon excitation.
These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in two-photon microscopy for deep tissue imaging, with a focus on the detection of Aβ plaques.
Principle of Two-Photon Excitation for Deep Tissue Imaging
The fundamental principle of two-photon microscopy lies in the quantum mechanical process of two-photon absorption. A fluorophore simultaneously absorbs two photons of approximately half the energy (and therefore, double the wavelength) required for one-photon excitation. This nonlinear process is highly dependent on the spatial and temporal density of photons, which is only achieved at the focal point of a high numerical aperture objective lens. Consequently, fluorescence emission is restricted to this tiny focal volume, providing intrinsic optical sectioning and significantly reducing background noise from scattered light. This allows for the collection of clear images from deep within scattering tissues.
References
- 1. Computational Investigations into Two-Photon Fibril Imaging Using the DANIR-2c Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Dynamic and Photophysical Properties of a Fluorescent Dye Incorporated in an Amorphous Hydrophobic Polymer Bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Investigations into Two-Photon Fibril Imaging Using the DANIR-2c Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCDAPH Administration in Live Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the far-red fluorescent probe DCDAPH (also known as DANIR-2c) for in vivo imaging of amyloid-beta (Aβ) plaques in live animal models, particularly in mouse models of Alzheimer's disease.
Introduction to this compound
This compound is a far-red fluorescent probe with a high affinity for Aβ aggregates.[1] Its spectral properties (excitation/emission maximum at approximately 597/665 nm) make it well-suited for in vivo imaging applications, as longer wavelengths allow for deeper tissue penetration and reduced autofluorescence.[1] This probe is a valuable tool for the longitudinal study of Aβ plaque deposition and for evaluating the efficacy of therapeutic interventions targeting amyloid pathology.
Mechanism of Action
This compound is designed to specifically bind to the beta-sheet structures characteristic of Aβ fibrils found in amyloid plaques. Upon binding, the probe undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, allowing for the visualization of plaques against the surrounding tissue.
Signaling Pathway and Binding Mechanism
References
Application Notes and Protocols: Combining DCDAPH Staining with Immunohistochemistry for Co-localization of Reactive Oxygen Species and Specific Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interplay between reactive oxygen species (ROS) production and the expression of specific proteins is a critical area of investigation in numerous physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Understanding the spatial relationship between ROS generation and protein localization within the cellular microenvironment can provide invaluable insights into disease mechanisms and therapeutic targets. This document provides a detailed protocol for the sequential staining of fresh-frozen tissue sections with 2',7'-dichlorodihydrofluorescein diacetate (DCDAPH) for the detection of ROS, followed by immunohistochemistry (IHC) for the visualization of a specific protein of interest.
This compound is a cell-permeable probe that, upon entering the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be visualized using fluorescence microscopy. Following the live-cell ROS detection, a gentle fixation and subsequent immunofluorescence protocol allows for the labeling and visualization of a specific protein, enabling the co-localization of oxidative stress and protein expression within the same tissue section.
Experimental Protocols
This protocol is optimized for fresh-frozen tissue sections to preserve both the enzymatic activity required for this compound activation and the antigenicity of the target protein for IHC.
Materials and Reagents
-
Fresh tissue, properly embedded in Optimal Cutting Temperature (OCT) compound and snap-frozen.
-
This compound (or DCFH-DA) stock solution (e.g., 10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% Bovine Serum Albumin in PBS-T).
-
Primary antibody against the protein of interest.
-
Fluorophore-conjugated secondary antibody.
-
DAPI or other nuclear counterstain.
-
Antifade mounting medium.
-
Cryostat.
-
Fluorescence microscope with appropriate filter sets.
Protocol 1: Sequential this compound and Immunofluorescence Staining of Frozen Tissue Sections
-
Tissue Sectioning:
-
Cut fresh-frozen tissue blocks into 5-10 µm sections using a cryostat.[1]
-
Mount the sections onto positively charged microscope slides.
-
Allow sections to air dry for a brief period (5-10 minutes) at room temperature. Do not allow the tissue to completely dry out.
-
-
This compound Staining (Live ROS Detection):
-
Prepare a working solution of this compound (e.g., 5-10 µM) in pre-warmed HBSS or serum-free medium immediately before use.
-
Gently wash the tissue sections with warm HBSS to remove OCT.
-
Incubate the sections with the this compound working solution for 30-45 minutes at 37°C in a humidified, dark chamber.
-
Gently wash the sections twice with warm HBSS to remove excess probe.
-
-
Imaging of ROS Production:
-
Immediately after washing, cover the sections with a coverslip using a drop of warm HBSS.
-
Visualize and capture images of DCF fluorescence using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~488/525 nm).
-
It is crucial to image the live ROS signal at this stage as fixation can affect the fluorescence.
-
-
Fixation:
-
Carefully remove the coverslip and wash the sections once with PBS.
-
Fix the tissue sections with 4% PFA in PBS for 15-20 minutes at room temperature. While PFA fixation can impact fluorescence, shorter fixation times are recommended to balance signal preservation and morphological integrity.[2]
-
-
Immunofluorescence Staining:
-
Wash the fixed sections three times with PBS for 5 minutes each.
-
Permeabilize the sections with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Incubate the sections with the primary antibody, diluted in Blocking Buffer, overnight at 4°C in a humidified chamber.
-
Wash the sections three times with PBS containing 0.05% Tween-20 (PBS-T) for 5 minutes each.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS-T for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
If desired, counterstain the nuclei with DAPI (or another suitable nuclear stain) for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslip using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
-
Image Acquisition and Analysis:
-
Visualize the sections using a fluorescence microscope with the appropriate filter sets for the secondary antibody fluorophore and DAPI.
-
Acquire images of the IHC signal and the nuclear counterstain from the same regions of interest that were previously imaged for this compound fluorescence.
-
Use image analysis software to merge the images and analyze the co-localization of the this compound signal (ROS) and the IHC signal (protein of interest).
-
Data Presentation
Quantitative analysis of the co-localization of ROS and a specific protein can be performed by measuring the fluorescence intensity of both signals within defined regions of interest (ROIs). The data can be presented in a tabular format for clear comparison across different experimental conditions.
Table 1: Quantitative Analysis of ROS Production and NF-κB p65 Expression in Inflamed vs. Control Tissue
| Group | Mean this compound Fluorescence Intensity (Arbitrary Units ± SEM) | Mean NF-κB p65 Fluorescence Intensity (Arbitrary Units ± SEM) | Co-localization Coefficient (Pearson's) |
| Control | 150.5 ± 12.3 | 85.2 ± 9.8 | 0.25 ± 0.05 |
| Inflamed | 480.7 ± 35.1 | 295.6 ± 28.4 | 0.78 ± 0.09 |
This table represents example data. Actual results will vary depending on the experimental model and conditions.
Visualization of Pathways and Workflows
Signaling Pathway: ROS-Induced NF-κB Activation
Increased intracellular ROS can act as signaling molecules, leading to the activation of the transcription factor NF-κB. This pathway is central to inflammatory responses. The diagram below illustrates the key steps in this process.
Caption: ROS-induced NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the sequential steps for the combined this compound and immunofluorescence staining protocol.
Caption: Sequential this compound and IHC workflow.
Troubleshooting and Considerations
-
Signal Bleed-through: Ensure that the emission spectra of DCF and the secondary antibody fluorophore have minimal overlap.
-
Autofluorescence: Fresh-frozen tissues generally have lower autofluorescence than formalin-fixed paraffin-embedded tissues. However, if high background is observed, consider using a commercial autofluorescence quenching reagent after fixation.
-
Antibody Validation: Thoroughly validate the primary antibody for specificity and optimal dilution for immunofluorescence on your tissue type.
-
Timing is Critical: The this compound staining and initial imaging must be performed on live, unfixed tissue to accurately detect ROS. Any delay can lead to signal degradation or artifacts.
-
Controls: Include appropriate controls, such as sections stained with secondary antibody only (to check for non-specific binding) and sections treated with a ROS scavenger (e.g., N-acetylcysteine) before this compound staining (to confirm ROS-specificity of the signal).
References
Application Notes and Protocols for Longitudinal Studies of Amyloid Plaque Progression Using DCDAPH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into plaques in the brain parenchyma.[1][2] Longitudinal in vivo imaging is a critical tool for understanding the dynamics of plaque formation and growth and for evaluating the efficacy of therapeutic interventions.[3][4] Two-photon microscopy enables high-resolution, chronic imaging of Aβ plaques deep within the brain of living animal models.[5] DCDAPH (also known as DANIR-2c) is a far-red fluorescent probe with high affinity for Aβ aggregates, making it a valuable tool for such studies. Its far-red emission minimizes scattering and autofluorescence from tissue, offering a potential for high signal-to-background ratios in vivo.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in longitudinal in vivo imaging studies of amyloid plaque progression in mouse models of Alzheimer's disease.
This compound Probe Characteristics
This compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene) is a fluorescent probe specifically designed for the detection of Aβ aggregates. Its key properties are summarized in the table below.
| Property | Value | Source |
| Full Name | (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene) | |
| Alternative Name | DANIR-2c | |
| Molecular Weight | 249.31 g/mol | |
| Excitation (λex) | 597 nm (in PBS) | |
| Emission (λem) | 665 nm (in PBS) | |
| Binding Affinity (Kd) | 27 nM to Aβ1-42 aggregates | |
| Inhibitor Constant (Ki) | 37 nM to Aβ1-42 aggregates | |
| Solubility | Soluble in DMF or DMSO | |
| Appearance | Dark purple solid |
Experimental Workflow and Signaling Pathway Diagrams
Amyloid-β Aggregation Pathway
The following diagram illustrates the widely accepted amyloid cascade hypothesis, where the amyloid precursor protein (APP) is sequentially cleaved to form Aβ monomers. These monomers then aggregate into soluble oligomers, protofibrils, and finally insoluble fibrils that deposit as amyloid plaques.
Caption: The amyloid cascade hypothesis of Alzheimer's disease.
Longitudinal In Vivo Imaging Workflow
The diagram below outlines the key steps for a longitudinal study of amyloid plaque progression using this compound and two-photon microscopy.
Caption: Experimental workflow for longitudinal amyloid plaque imaging.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific experimental setup and animal model.
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Insulin syringes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO. For example, dissolve 2.49 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
On the day of imaging, prepare the this compound working solution. A dosage similar to other amyloid-binding dyes, such as 5-10 mg/kg, is a reasonable starting point for optimization.
-
For a 25g mouse and a 10 mg/kg dose, you will need 0.25 mg of this compound.
-
Dilute the 10 mM stock solution in a mixture of DMSO and sterile PBS. A final concentration of 10-15% DMSO in the injected volume is generally well-tolerated. For example, for a 200 µL injection volume, use 20-30 µL of the DMSO stock and bring the final volume to 200 µL with sterile PBS.
-
Vortex the working solution immediately before administration.
-
-
Administration:
-
Administer the this compound working solution via intraperitoneal (i.p.) injection.
-
The optimal time window between injection and imaging should be determined empirically, but a range of 4 to 24 hours is a common starting point for amyloid-binding dyes to allow for blood-brain barrier penetration and clearance of unbound probe.
-
Protocol 2: Longitudinal In Vivo Two-Photon Imaging
Materials & Equipment:
-
Alzheimer's disease transgenic mouse model (e.g., 5XFAD, APP/PS1) with a chronic cranial window.
-
Two-photon microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire).
-
Water-immersion objective (e.g., 20x or 25x).
-
Anesthesia system (e.g., isoflurane).
-
Heating pad to maintain the animal's body temperature.
-
Image acquisition and analysis software.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1.5-2% in oxygen).
-
Place the mouse on the microscope stage and secure its head using the previously implanted head-plate.
-
Maintain the body temperature at 37°C using a heating pad.
-
-
Imaging Setup:
-
Apply sterile water or saline to the cranial window and lower the water-immersion objective.
-
Tune the two-photon laser to an appropriate excitation wavelength. While the one-photon excitation peak is ~597 nm, the two-photon excitation peak will be at a longer wavelength, likely in the 900-1000 nm range. An initial test at ~920 nm is recommended.
-
Set the emission filter to collect the far-red fluorescence from this compound (e.g., a 650-700 nm bandpass filter).
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing amyloid plaques. For longitudinal studies, it is crucial to use landmarks such as the vasculature pattern to reliably re-image the same ROI at each time point.
-
Acquire a Z-stack of images through the desired cortical depth (e.g., 50-300 µm below the pial surface) with a step size of 1-2 µm.
-
Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
-
Longitudinal Imaging Sessions:
-
Repeat the imaging procedure at regular intervals (e.g., weekly, bi-weekly, or monthly) to track changes in individual plaques.
-
Ensure that the imaging parameters (laser power, gain, Z-stack depth) are kept consistent across all sessions for quantitative comparison.
-
Quantitative Data Analysis and Presentation
Following image acquisition, post-processing and quantitative analysis are performed to extract meaningful data on plaque progression.
Image Processing:
-
Motion Correction: Use image registration algorithms to correct for any movement artifacts within the Z-stack.
-
Background Subtraction: Apply a background subtraction algorithm to enhance the signal from the plaques.
-
3D Reconstruction: Reconstruct the Z-stacks into 3D volumes for visualization and analysis.
Quantitative Analysis:
-
Plaque Burden/Density: Calculate the percentage of the imaged volume occupied by this compound-positive plaques.
-
Plaque Size and Number: Segment individual plaques to measure their volume and count the total number of plaques within the ROI.
-
Plaque Growth Rate: Track the change in volume of individual plaques across different time points to determine their growth rate.
Example Data Presentation
The following tables illustrate how quantitative data from a longitudinal this compound imaging study could be presented.
Table 1: Longitudinal Plaque Burden in APP/PS1 Mice
| Age (Months) | Cortical Region | Mean Plaque Burden (%) ± SEM |
| 6 | Somatosensory Cortex | 1.8 ± 0.4 |
| 9 | Somatosensory Cortex | 4.5 ± 0.9 |
| 12 | Somatosensory Cortex | 9.2 ± 1.5 |
Table 2: Growth Rate of Individual Plaques
| Plaque ID | Initial Volume (µm³) at 6 months | Final Volume (µm³) at 9 months | Growth Rate (µm³/month) |
| P01 | 450 | 980 | 176.7 |
| P02 | 720 | 1350 | 210.0 |
| P03 | 310 | 700 | 130.0 |
Troubleshooting and Considerations
-
Signal-to-Background Ratio: If the signal is weak, optimize the this compound dosage and the time between injection and imaging. Ensure the emission filter is appropriate for this compound's spectrum.
-
Phototoxicity: Use the lowest possible laser power that provides an adequate signal to avoid damaging the tissue, which can affect plaque dynamics and neuronal health.
-
Animal Health: Closely monitor the animal's health throughout the longitudinal study, as repeated anesthesia and imaging can be stressful.
-
Consistency: Maintaining consistency in all experimental parameters is paramount for obtaining reliable and comparable longitudinal data.
By following these guidelines and protocols, researchers can effectively utilize this compound for detailed, quantitative, and longitudinal in vivo studies of amyloid plaque pathology, providing valuable insights into the progression of Alzheimer's disease and the effects of potential therapeutic agents.
References
- 1. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multiphoton in vivo imaging of amyloid in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Two-Photon Calcium Imaging of Hippocampal Neurons in Alzheimer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longitudinal in vivo two-photon fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCDAPH Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of DCDAPH (also known as DANIR-2c) stock solutions for various experimental applications, including the fluorescent staining of amyloid-β (Aβ) plaques in brain tissue sections and in vivo imaging.
Introduction to this compound
This compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene) is a far-red fluorescent probe with high affinity for Aβ plaques and aggregates.[1][2][3][4][5] Its photophysical properties make it a valuable tool for the detection and visualization of these pathological hallmarks of Alzheimer's disease, both in fixed tissue and in living organisms.
Key Properties of this compound
| Property | Value |
| Molecular Weight | 249.31 g/mol |
| Appearance | Dark purple solid |
| Excitation Wavelength (λex) | 597 nm (in PBS) |
| Emission Wavelength (λem) | 665 nm (in PBS) |
| Solubility | Soluble in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. It is highly recommended to prepare a concentrated stock solution in an anhydrous organic solvent, which can then be diluted to the desired working concentration in an aqueous buffer immediately before use.
Materials Required
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol for Preparing a 1 mM this compound Stock Solution
-
Calculate the required amount of this compound and solvent.
-
To prepare a 1 mM stock solution, you will need to dissolve 0.249 mg of this compound in 1 mL of solvent.
-
Calculation:
-
Mass (mg) = Molarity (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 1 mM x 0.001 L x 249.31 g/mol = 0.249 mg
-
-
-
Weigh the this compound powder.
-
Carefully weigh out the calculated amount of this compound powder in a microcentrifuge tube.
-
-
Add the solvent.
-
Add the appropriate volume of anhydrous DMSO or DMF to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the this compound.
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Aliquot and store.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Concentrated stock solutions in anhydrous DMSO are stable for at least one month under these conditions.
-
Experimental Protocols
Staining of Aβ Plaques in Brain Tissue Sections
This protocol describes the use of this compound for the fluorescent staining of Aβ plaques in fixed brain tissue sections.
Materials:
-
1 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixed brain tissue sections (e.g., paraffin-embedded or cryosections)
-
Mounting medium
-
Coverslips
-
Fluorescence microscope
Protocol:
-
Prepare the this compound working solution.
-
Dilute the 1 mM this compound stock solution in PBS to a final concentration of 200 nM. For example, add 2 µL of the 1 mM stock solution to 10 mL of PBS.
-
Prepare this solution fresh immediately before use.
-
-
Prepare the tissue sections.
-
Deparaffinize and rehydrate paraffin-embedded sections according to standard protocols.
-
For cryosections, bring them to room temperature.
-
-
Incubate with this compound.
-
Cover the tissue sections with the 200 nM this compound working solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Wash the sections.
-
Gently wash the sections two to three times with PBS to remove unbound this compound.
-
-
Mount and image.
-
Mount the coverslips onto the slides using an appropriate mounting medium.
-
Visualize the stained Aβ plaques using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation ~597 nm, Emission ~665 nm).
-
In Vivo Imaging of Aβ Plaques
This protocol provides a general guideline for the preparation of this compound solutions for in vivo imaging in animal models. The exact concentration and administration route may need to be optimized for specific animal models and imaging systems.
Materials:
-
1 mM this compound stock solution in DMSO
-
Sterile PBS or other appropriate vehicle for injection
Protocol:
-
Prepare the this compound injection solution.
-
Dilute the 1 mM this compound stock solution in sterile PBS to the desired final concentration. A starting concentration in the low micromolar range is recommended, but this should be empirically determined.
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Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.
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Administer to the animal.
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Administer the this compound solution via an appropriate route (e.g., intravenous injection). The volume and rate of injection should be optimized for the specific animal model.
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Perform in vivo imaging.
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At various time points after administration, perform in vivo imaging using a suitable small animal imaging system equipped with the appropriate laser lines and emission filters for far-red fluorescence.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound for the detection of Aβ plaques.
References
Application Notes and Protocols for Live-Cell Imaging of Amyloid Beta Aggregation with DCDAPH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Visualizing this process in real-time within living cells is crucial for understanding disease mechanisms and for the development of therapeutic interventions. DCDAPH (also known as DANIR-2c) is a far-red fluorescent probe with a high affinity for Aβ aggregates, making it a valuable tool for researchers.[1][2] Its spectral properties in the far-red region minimize autofluorescence from biological samples, offering a clear window for observation. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging of Aβ aggregation.
Quantitative Data Summary
This compound exhibits favorable photophysical and binding properties for the detection of amyloid-beta aggregates. A summary of its key quantitative characteristics is provided below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 597 nm (in PBS) | [1] |
| Emission Maximum (λem) | 665 nm (in PBS) | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Binding Affinity (Kd) for Aβ1-42 aggregates | 27 nM | |
| Inhibition Constant (Ki) for Aβ1-42 aggregates | 37 nM | |
| Recommended Solvent for Stock Solution | Anhydrous DMSO |
Signaling Pathway and Experimental Workflow
To aid in the conceptualization of the experimental process, the following diagrams illustrate the amyloid-beta aggregation pathway and the workflow for live-cell imaging with this compound.
References
Troubleshooting & Optimization
How to reduce background fluorescence with DCDAPH staining
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7 --INVALID-LINK-- Technical Support Center: DCDAPH Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this compound staining, with a focus on reducing background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (also known as DANIR-2c) is a far-red fluorescent probe. It has a high affinity for Aβ plaques and aggregates, making it a valuable tool for the fluorescent staining of brain sections and for in vivo detection of Aβ1-42 aggregates in small animals. Its fluorescence emission is in the far-red to near-infrared spectrum (Ex/Em: ~597/665 nm).
Q2: Why am I seeing high background fluorescence in my this compound-stained samples?
High background fluorescence in immunofluorescence and other staining techniques can obscure the specific signal, leading to inaccurate results. Several factors can contribute to this issue in this compound staining:
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Autofluorescence: Biological specimens can naturally emit light after absorbing it, a phenomenon known as autofluorescence. This is a common cause of high background. Endogenous molecules like collagen, elastin, NADH, and lipofuscin can contribute to this. Aldehyde-based fixatives can also increase tissue hydrophobicity and autofluorescence.
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Non-specific Staining: This occurs when the fluorescent probe binds to unintended targets in the sample. This can be due to several factors, including:
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Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and increased background.
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Inadequate Washing: Insufficient washing after staining fails to remove unbound or loosely bound probe molecules.
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Insufficient Blocking: Forgetting or using an inadequate blocking step can leave non-specific binding sites exposed.
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Q3: How can I determine the source of my background fluorescence?
To effectively troubleshoot, it's crucial to identify the source of the background. A key control is an unstained sample. Observing fluorescence in a sample that has not been treated with this compound indicates the presence of autofluorescence.
Troubleshooting Guide: Reducing High Background Fluorescence
This guide provides a systematic approach to diagnosing and resolving high background fluorescence in your this compound staining experiments.
Issue 1: High Autofluorescence Detected in Unstained Control
If your unstained control exhibits significant fluorescence, the primary issue is likely autofluorescence inherent to your sample.
Solutions & Methodologies:
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Modify Fixation Method: Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde are known to increase autofluorescence.
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Experimental Protocol: Fixation with Organic Solvents
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Prepare ice-cold methanol or ethanol (-20°C).
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Remove the culture medium from your cells or tissue sections.
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Gently add the cold solvent to cover the sample.
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Incubate for 5-10 minutes at -20°C.
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Wash the sample three times with a buffered saline solution like PBS.
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Proceed with your blocking and staining protocol.
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-
-
Use Autofluorescence Quenching Agents: Several chemical treatments can reduce autofluorescence.
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Sodium Borohydride: Effective for reducing aldehyde-induced autofluorescence.
-
Experimental Protocol: Sodium Borohydride Quenching
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After fixation and washing, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
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Incubate the sample with the solution for 20-30 minutes at room temperature.
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Wash the sample extensively (3-4 times) with PBS to remove all traces of the quenching agent.
-
-
-
Sudan Black B: Particularly effective at quenching lipofuscin-based autofluorescence.
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Commercial Quenching Reagents: Products like TrueBlack® are designed to reduce autofluorescence from various sources.
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Issue 2: High Background Signal with Low or No Autofluorescence
If the unstained control is clean, the background is likely due to non-specific binding of the this compound probe.
Solutions & Methodologies:
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Optimize this compound Concentration: Using an excessive concentration of the probe is a common cause of high background.
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Experimental Protocol: this compound Titration
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Prepare a series of this compound dilutions (e.g., starting from the manufacturer's recommendation and creating several two-fold dilutions lower).
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Stain your samples with each dilution under identical conditions.
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Image all samples using the same exposure settings.
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Select the concentration that provides the best signal-to-noise ratio (bright specific staining with low background).
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-
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Enhance Washing Steps: Inadequate washing can leave unbound probe in the sample.
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Recommendations:
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Increase the number of wash steps (e.g., from 3 to 5).
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Increase the duration of each wash (e.g., from 5 to 10 minutes).
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Ensure gentle agitation during washing.
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Consider adding a low concentration of a non-ionic detergent like Tween 20 (e.g., 0.05%) to the wash buffer to help reduce non-specific binding.
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-
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Implement or Optimize Blocking: Blocking unoccupied binding sites on the tissue or cells can significantly reduce non-specific probe binding.
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Experimental Protocol: Blocking
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Prepare a blocking buffer. Common choices include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if applicable in a multi-staining protocol).
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After fixation and washing, incubate the sample in the blocking buffer for at least 1 hour at room temperature.
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Proceed with the this compound staining, preferably by diluting the probe in the blocking buffer.
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-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Expected Outcome |
| This compound Concentration | Titrate to find optimal; start lower than recommended if background is high. | Maximizes signal-to-noise ratio. |
| Washing Steps | 3-5 washes, 5-10 minutes each. | Efficient removal of unbound probe. |
| Wash Buffer Additive | 0.05% Tween 20 | Reduces non-specific hydrophobic interactions. |
| Sodium Borohydride | 0.1% in PBS for 20-30 minutes. | Quenches aldehyde-induced autofluorescence. |
Troubleshooting Workflow
References
Technical Support Center: Optimizing DCFH-DA Staining
Note to the User: The reagent "DCDAPH" specified in the prompt does not correspond to a standard molecular probe used in tissue staining. Based on the context of optimizing incubation time for fluorescence-based staining, this guide has been developed for the widely used reactive oxygen species (ROS) probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) , as it is the most probable intended subject.
Welcome to the technical support center for optimizing DCFH-DA incubation time and staining protocols. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals achieve reliable and reproducible results when measuring intracellular ROS.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind DCFH-DA for detecting ROS? A1: DCFH-DA is a cell-permeant, non-fluorescent molecule. Once inside the cell, it is deacetylated by cellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound that can be detected by fluorescence microscopy, flow cytometry, or a plate reader.[1][2][3] The fluorescence intensity is proportional to the amount of ROS.
Q2: What is a typical incubation time for DCFH-DA? A2: A typical incubation time for DCFH-DA is between 15 and 60 minutes.[2][4] However, the optimal time can vary significantly depending on the cell or tissue type, the probe concentration, and the experimental conditions. A common starting point is 20-30 minutes at 37°C, protected from light.
Q3: Why is it critical to protect the probe from light? A3: DCFH-DA and its derivatives are sensitive to light. Exposure to light can cause photo-oxidation of the probe, leading to the formation of the fluorescent DCF molecule independent of cellular ROS. This results in artificially high background fluorescence and inaccurate measurements. Always prepare solutions fresh, and keep all solutions and samples protected from light with aluminum foil or by working in a dark room.
Q4: Can I use serum or phenol red in my media during the assay? A4: It is strongly recommended to use serum-free and phenol red-free media during the incubation and measurement steps. Serum contains esterases that can hydrolyze extracellular DCFH-DA, increasing background fluorescence. Phenol red is itself fluorescent and can interfere with the signal, increasing the background and quenching the DCF signal. If possible, wash cells with a balanced salt solution (like HBSS) or PBS before adding the probe in a phenol red-free medium.
Troubleshooting Guide
| Issue | Common Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Probe Auto-oxidation: DCFH-DA solution was not fresh or was exposed to light. 2. Extracellular Probe: Incomplete washing left residual probe in the medium. 3. Media Components: Phenol red or serum in the media is causing interference. | 1. Always prepare DCFH-DA working solution immediately before use and protect it from light. 2. Wash cells thoroughly (at least 2-3 times) with warm, serum-free buffer (e.g., PBS or HBSS) after incubation to remove all extracellular probe. 3. Switch to phenol red-free and serum-free medium for the staining and imaging steps. |
| Weak or No Signal | 1. Insufficient Incubation Time: The incubation period was too short for the probe to be taken up and oxidized. 2. Low ROS Levels: The cells are not producing enough ROS to be detected. 3. Probe Leakage: The deacetylated DCFH probe can leak out of cells over time. | 1. Optimize the incubation time. Try extending it in increments (e.g., 30, 45, 60 minutes). 2. Include a positive control. Treat a subset of cells with a known ROS inducer (e.g., 100 µM H₂O₂ or tert-butyl hydroperoxide) to confirm the assay is working. 3. Measure the fluorescence promptly after the washing steps. For longer experiments, consider using a modified probe like CM-H₂DCFDA, which has better cellular retention. |
| Inconsistent Results | 1. Variable Cell Density: Differences in cell number between wells or experiments. 2. Inconsistent Incubation Times: Variations in probe loading or treatment times. 3. Cell Health: The metabolic state of the cells differs between experiments. | 1. Ensure consistent cell seeding density and aim for similar confluency (e.g., 70-80%) at the time of the experiment. 2. Standardize all incubation and washing steps precisely. 3. Maintain consistent cell culture conditions, including passage number and media. Normalize the fluorescence signal to protein concentration or cell count. |
Optimization of Incubation Time
The optimal incubation time is a balance between allowing sufficient probe uptake and deacetylation while minimizing probe leakage and auto-oxidation.
| Parameter | Recommendation | Rationale |
| Probe Concentration | Start with 5–25 µM. A common starting point is 10 µM. | Higher concentrations can increase background and cause cellular stress. Lower concentrations may result in a weak signal. This must be optimized for your specific cell or tissue type. |
| Initial Incubation Time | 20–30 minutes. | This is often sufficient for probe uptake without significant auto-oxidation or leakage. |
| Time Course Experiment | Test a range of incubation times (e.g., 15, 30, 45, 60 minutes). | This will help you identify the time point with the best signal-to-noise ratio for your specific experimental model. |
| Temperature | 37°C. | Cellular esterase activity is optimal at this temperature, ensuring efficient conversion of DCFH-DA to DCFH. |
Experimental Protocol: DCFH-DA Staining in Adherent Cells
This protocol is a general guideline for staining adherent cells in a 96-well plate format.
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Cell Seeding: Seed adherent cells in a black-sided, clear-bottom 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
Reagent Preparation:
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Prepare a 10 mM stock solution of DCFH-DA in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. The powder has a short shelf life, and fresh powder is recommended.
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Immediately before use, prepare a working solution of 10 µM DCFH-DA by diluting the stock solution in pre-warmed (37°C), serum-free, and phenol red-free medium. Vortex briefly to mix.
-
-
Probe Loading:
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Remove the culture medium from the cells.
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Wash the cells once gently with warm PBS.
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Add 100 µL of the 10 µM DCFH-DA working solution to each well.
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Incubate the plate for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.
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-
Washing:
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Remove the DCFH-DA loading solution.
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Wash the cells three times with 100 µL of warm, serum-free medium or PBS to remove any extracellular probe that can cause high background.
-
-
Treatment (Optional):
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If you are testing a compound, add it to the cells after the washing step. Include appropriate vehicle and positive controls (e.g., 100 µM H₂O₂).
-
-
Measurement:
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Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, visualize the cells using a fluorescence microscope with a standard FITC/GFP filter set.
-
Visual Guides
References
DCDAPH Technical Support Center: Troubleshooting Photostability and Photobleaching
Welcome to the technical support center for DCDAPH, a far-red fluorescent probe for the detection of amyloid-β (Aβ) plaques. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the photostability of this compound and to provide guidance on preventing photobleaching during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound (also known as DANIR-2c) is a far-red fluorescent probe with a high affinity for Aβ plaques and aggregates.[1][2][3] Its spectral properties make it suitable for in vivo small animal near-IR imaging and fluorescent staining of brain sections.[1][2]
| Property | Value | Reference |
| Excitation Maximum (λex) | 597 nm (in PBS) | |
| Emission Maximum (λem) | 665 nm (in PBS) | |
| Affinity for Aβ1-42 aggregates (Kd) | 27 nM | |
| Affinity for Aβ1-42 aggregates (Ki) | 37 nM |
Q2: How photostable is this compound? Is there quantitative data available?
Q3: What causes photobleaching of this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically damage the dye molecule. The rate of photobleaching is influenced by several factors, including the intensity and duration of light exposure, the concentration of the fluorophore, and the chemical environment.
Q4: How can I prevent or minimize photobleaching of this compound during my experiments?
Several strategies can be employed to minimize photobleaching of this compound. These can be broadly categorized into optimizing imaging parameters, using protective reagents, and proper sample handling. Detailed troubleshooting guides are provided in the following sections.
Troubleshooting Guides
Problem 1: Weak or Fading this compound Fluorescence Signal
A weak or rapidly fading signal is a common issue in fluorescence microscopy and is often attributable to photobleaching or suboptimal staining and imaging conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excessive Light Exposure | Reduce the laser power or illumination intensity to the minimum level required for a detectable signal. Decrease the exposure time per image. |
| Photobleaching | Use a commercial antifade mounting medium. For live-cell imaging, consider supplementing the medium with an antioxidant like Trolox. |
| Suboptimal Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile (Ex/Em: 597/665 nm). |
| Low Probe Concentration | While a higher concentration can sometimes lead to a brighter initial signal, it can also increase background. Optimize the this compound concentration by titration to find the best signal-to-noise ratio. |
| Incorrect Storage | Store the this compound stock solution at -20°C and protect it from light. Prepare working solutions fresh before use. |
Experimental Protocol: General Staining with this compound and Use of Antifade Mountant
This protocol provides a general guideline for staining fixed tissue sections with this compound and incorporating an antifade reagent to minimize photobleaching.
-
Sample Preparation: Prepare your fixed tissue sections on microscope slides as per your standard laboratory protocol.
-
Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS). The optimal concentration should be determined by titration but can typically range from 1 to 10 µM.
-
Apply the this compound solution to the tissue section, ensuring complete coverage.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Gently wash the slides 2-3 times with PBS to remove unbound this compound.
-
-
Mounting:
-
Carefully remove excess PBS from the slide.
-
Apply a drop of an antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant or EverBrite™ Mounting Medium) directly onto the tissue section.
-
Gently place a coverslip over the mounting medium, avoiding air bubbles.
-
Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark).
-
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.
-
Use the lowest possible laser power and shortest exposure time that provides an adequate signal.
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Minimize the time the sample is exposed to the excitation light by only illuminating the area of interest during image acquisition.
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Problem 2: High Background Fluorescence
High background can obscure the specific signal from this compound-stained amyloid plaques, reducing the signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excessive Probe Concentration | Titrate the this compound concentration to the lowest effective level. |
| Inadequate Washing | Increase the number and/or duration of wash steps after staining to more effectively remove unbound probe. |
| Autofluorescence of the Tissue | Image an unstained control sample to assess the level of autofluorescence. Since this compound is a far-red probe, autofluorescence should be less of an issue compared to blue or green channels. If autofluorescence is significant, consider using a background-quenching agent. |
| Non-specific Binding | Include a blocking step (e.g., with bovine serum albumin) before applying this compound, although this is less common for small molecule dyes compared to antibody staining. |
Visual Guides
Workflow for Troubleshooting this compound Photobleaching
Caption: A logical workflow for troubleshooting photobleaching issues with this compound.
Factors Influencing this compound Photostability
Caption: Key factors that can influence the photostability of this compound during imaging.
References
Technical Support Center: Overcoming DCDAPH Solubility Issues in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of DCDAPH in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a far-red fluorescent probe with high affinity for amyloid-beta (Aβ) plaques and aggregates.[1][2] Its hydrophobic nature can lead to poor solubility in aqueous buffers, which is a concern because it can cause the probe to precipitate out of solution, leading to inaccurate quantification, high background signals, and unreliable experimental results.
Q2: What is the recommended method for preparing this compound solutions for use in aqueous buffers?
A2: The recommended method is to first prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final working concentration in the desired aqueous buffer immediately before use. This two-step process helps to ensure that the this compound is fully dissolved before it is introduced to the aqueous environment.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous buffer?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent effects on your biological system. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by many cell lines. However, the optimal concentration should be determined empirically for your specific experimental setup. It is always recommended to include a vehicle control (buffer with the same final concentration of DMSO without this compound) in your experiments.
Q4: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous buffer. What should I do?
A4: Cloudiness or precipitation indicates that the this compound has exceeded its solubility limit in the aqueous buffer. Here are a few troubleshooting steps:
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Reduce the final concentration of this compound: Your working concentration may be too high.
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Increase the percentage of co-solvent: If your experimental system allows, you can try slightly increasing the final DMSO concentration.
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Use a different buffer: The composition of your buffer can affect solubility. Consider trying a different buffer system (e.g., TRIS vs. phosphate buffer).
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Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help to increase the solubility of hydrophobic compounds.[3][4][5]
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Sonication: Briefly sonicating the solution after dilution may help to dissolve small aggregates.
Q5: Can I store my diluted this compound working solution?
A5: It is highly recommended to prepare the this compound working solution in aqueous buffer immediately before use. Due to its limited solubility and potential for aggregation and precipitation over time in aqueous environments, storing diluted solutions is not advised.
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | Visually inspect the working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting steps for cloudy solutions in the FAQs. Prepare a fresh working solution at a lower concentration. |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your microscope or plate reader are appropriate for this compound (Ex/Em ~597/665 nm). |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium if applicable. |
| Low Probe Concentration | The final concentration of this compound may be too low for detection. Prepare a fresh working solution with a slightly higher concentration, ensuring it remains below the solubility limit. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| This compound Aggregation | Aggregates of this compound can lead to non-specific binding and increased background fluorescence. Prepare fresh working solutions and consider the use of anti-aggregation agents like surfactants. |
| Excess Unbound Probe | Ensure adequate washing steps are included in your protocol to remove any unbound this compound. |
| Autofluorescence | Include a control sample that has not been treated with this compound to assess the level of autofluorescence from your sample itself. |
Data Presentation
Table 1: Recommended Co-Solvent Concentrations for Stock and Working Solutions
| Solvent | Stock Solution Concentration | Recommended Final Concentration in Aqueous Buffer | Notes |
| DMSO | 1-10 mM | ≤ 0.5% (v/v) | Anhydrous DMSO is recommended for preparing stock solutions to prevent hydrolysis of the probe. The final concentration should be optimized for your specific cell type or assay. |
| Ethanol | 1-5 mM | ≤ 1% (v/v) | Can be an alternative to DMSO, but may have different effects on your biological system. |
Table 2: Influence of Buffer Components on Hydrophobic Dye Solubility (General Guidance)
| Buffer Component | Potential Impact on this compound Solubility | Recommendation |
| pH | The charge state of a dye can be pH-dependent, affecting its solubility. For styryl dyes, pH changes can also affect fluorescence properties. | Maintain a consistent and appropriate pH for your experiment. If solubility issues persist, consider testing a range of pH values if your assay allows. |
| Buffer Species | Different buffer salts can interact differently with hydrophobic molecules. For example, some studies suggest phosphate buffers may have a higher propensity to salt out organic molecules compared to TRIS buffers under certain conditions. | If you encounter precipitation in a phosphate-based buffer like PBS, consider switching to a TRIS-based buffer. |
| Ionic Strength | High salt concentrations can sometimes decrease the solubility of hydrophobic compounds ("salting out"). | Use buffers with physiological ionic strength unless your experimental protocol requires otherwise. |
| Additives | Non-ionic surfactants can increase the solubility of hydrophobic molecules by forming micelles. | Consider adding low concentrations (e.g., 0.01-0.05%) of Tween-20 or Pluronic F-68 to your buffer. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 1 mM this compound Stock Solution in DMSO:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
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Calculate the required volume of anhydrous DMSO to add to the entire contents of the vial to achieve a 1 mM concentration (this compound MW: 249.31 g/mol ).
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Add the calculated volume of anhydrous DMSO to the vial.
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Vortex or sonicate briefly until the this compound is completely dissolved.
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Aliquot the stock solution into smaller volumes in low-protein binding tubes to minimize freeze-thaw cycles.
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Store the stock solution at -20°C, protected from light.
-
-
Prepare a this compound Working Solution in Aqueous Buffer:
-
Immediately before use, dilute the 1 mM this compound stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 1-10 µM).
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Ensure the final concentration of DMSO is at a level tolerated by your experimental system (e.g., ≤ 0.5%).
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Gently vortex the working solution to ensure it is thoroughly mixed.
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Use the working solution promptly after preparation.
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Protocol 2: Monitoring Aβ Aggregation Kinetics with this compound
This protocol is adapted from established methods for monitoring amyloid aggregation using fluorescent probes.
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Preparation of Monomeric Aβ:
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Prepare monomeric Aβ peptide (e.g., Aβ42) according to established protocols, which typically involve dissolving the lyophilized peptide in a solvent like hexafluoroisopropanol (HFIP) to break up pre-existing aggregates, followed by removal of the HFIP and resuspension in a suitable buffer.
-
-
Aggregation Assay Setup:
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In a multi-well plate (e.g., a black 96-well plate with a clear bottom), add the monomeric Aβ solution to your chosen aggregation buffer (e.g., PBS, pH 7.4).
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Prepare the this compound working solution as described in Protocol 1 and add it to each well to achieve the desired final concentration.
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Include control wells containing:
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Aβ peptide without this compound.
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This compound in buffer without Aβ peptide (to measure background fluorescence).
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Buffer only.
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Fluorescence Measurement:
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Place the plate in a plate reader capable of measuring fluorescence from the bottom.
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Set the excitation and emission wavelengths for this compound (Ex: ~597 nm, Em: ~665 nm).
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Incubate the plate at 37°C with intermittent shaking to promote aggregation.
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Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (typically several hours to days).
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Data Analysis:
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Subtract the background fluorescence (this compound in buffer alone) from the fluorescence readings of the wells containing Aβ and this compound.
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Plot the fluorescence intensity as a function of time to generate an aggregation curve. The curve will typically show a lag phase, followed by an exponential growth phase, and finally a plateau phase.
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Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Experimental workflow for Aβ aggregation assay.
Caption: this compound interaction with Aβ aggregates.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing DCDAPH Off-Target Binding in Tissue Samples
Welcome to the technical support center for DCDAPH, a far-red fluorescent probe for the detection of amyloid-beta (Aβ) plaques. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this compound staining in tissue samples, ensuring specific and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe with high affinity for amyloid-beta (Aβ) plaques and aggregates.[1] It is used for fluorescent staining of brain sections and can also be utilized for in vivo detection of Aβ1-42 aggregates in small animals. Its excitation and emission maxima are approximately 597 nm and 665 nm, respectively.[2]
Q2: What are the known binding affinities of this compound for its target?
This compound exhibits a high affinity for Aβ1-42 aggregates, with a reported Ki of 37 nM and a Kd of 27 nM.
Q3: What are the common causes of high background fluorescence when using this compound?
High background fluorescence can obscure the specific signal from this compound binding to Aβ plaques. Common causes include:
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Autofluorescence: Endogenous fluorophores within the tissue, such as lipofuscin, collagen, and elastin, can emit fluorescence, particularly in the red and far-red spectrum.[3]
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Non-specific binding of this compound: The probe may bind to other cellular components besides Aβ plaques.
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Inadequate blocking: Insufficient blocking of non-specific binding sites in the tissue can lead to increased background.
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Suboptimal probe concentration: Using too high a concentration of this compound can increase non-specific binding.
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Insufficient washing: Failure to adequately wash away unbound probe will result in high background.
Q4: How can I differentiate between specific this compound signal and off-target binding?
To ensure the observed fluorescence is from this compound specifically binding to Aβ plaques, it is crucial to include proper controls in your experiment. These include:
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Negative control tissue: Use tissue from a wild-type or non-transgenic animal that does not develop Aβ plaques. Any signal observed in this tissue can be considered off-target.
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Unstained control: An unstained section of the target tissue should be imaged to assess the level of autofluorescence.
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Competition assay: Co-incubate the tissue with an excess of a known, unlabeled Aβ plaque binding compound. A significant reduction in the this compound signal would indicate specific binding.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining and provides potential solutions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Tissue Autofluorescence | - Treat tissue with an autofluorescence quencher (e.g., Sudan Black B).- Use spectral unmixing if your imaging system supports it. |
| Non-specific probe binding | - Optimize this compound concentration by performing a titration.- Increase the number and duration of wash steps after incubation.- Use a blocking buffer containing bovine serum albumin (BSA) or normal serum. | |
| Inadequate Blocking | - Increase the incubation time for the blocking step.- Try a different blocking agent (e.g., switch from BSA to normal serum from the secondary antibody's host species if applicable in a multi-labeling experiment). | |
| Weak or No Signal | Low target abundance | - Use tissue from an animal model with known high plaque load as a positive control.- Consider signal amplification techniques if compatible with the experimental design. |
| Incorrect probe concentration | - Perform a titration to determine the optimal this compound concentration. Too low a concentration will result in a weak signal. | |
| Photobleaching | - Minimize exposure of the stained tissue to light.- Use an anti-fade mounting medium.- Acquire images using optimal imaging settings (e.g., lower laser power, shorter exposure time). | |
| Improper tissue preparation | - Ensure proper fixation and sectioning of the tissue. Over-fixation can mask epitopes.[4] | |
| Patchy or Uneven Staining | Uneven probe penetration | - Ensure the tissue section is fully submerged in the this compound solution during incubation.- Gentle agitation during incubation can improve probe distribution. |
| Tissue drying out | - Keep the tissue hydrated throughout the staining procedure. Use a humidified chamber for incubations. |
Quantitative Data Summary
| Parameter | Value | Target |
| Dissociation Constant (Kd) | 27 nM | Aβ1-42 aggregates |
| Inhibition Constant (Ki) | 37 nM | Aβ1-42 aggregates |
| Excitation Maximum (λex) | ~597 nm | - |
| Emission Maximum (λem) | ~665 nm | - |
Experimental Protocols
Protocol 1: this compound Staining of Paraffin-Embedded Brain Sections
This protocol is a general guideline and may require optimization for your specific tissue and experimental setup.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Transfer slides through two changes of 100% ethanol for 3 minutes each.
- Hydrate sections through graded ethanol (95%, 80%, 70%) for 3 minutes each.
- Rinse gently in running tap water for 5 minutes.[5]
2. Antigen Retrieval (Optional, but recommended):
- Immerse slides in a slide holder containing a suitable antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0).
- Heat the solution to 95-100°C for 20-30 minutes.
- Allow the slides to cool to room temperature in the buffer.
- Rinse slides in distilled water and then in a wash buffer (e.g., PBS).
3. Blocking:
- Incubate sections with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature in a humidified chamber.
4. This compound Incubation:
- Prepare a working solution of this compound in a suitable buffer (e.g., PBS). The optimal concentration should be determined by titration, but a starting point of 1-10 µM can be considered.
- Remove the blocking buffer and apply the this compound solution to the tissue sections.
- Incubate for 30-60 minutes at room temperature, protected from light.
5. Washing:
- Wash the slides three times for 5 minutes each with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound probe.
6. Counterstaining (Optional):
- If desired, counterstain with a nuclear stain such as DAPI.
- Incubate with DAPI solution for 5-10 minutes.
- Rinse briefly with wash buffer.
7. Mounting:
- Coverslip the slides using an aqueous mounting medium, preferably one with an anti-fade agent.
- Seal the edges of the coverslip with nail polish.
- Store slides at 4°C in the dark until imaging.
Protocol 2: Validation of this compound On-Target Binding
This protocol describes a competition assay to confirm the specificity of this compound binding to Aβ plaques.
1. Prepare Tissue Sections:
- Follow steps 1-3 of Protocol 1 to prepare and block the tissue sections.
2. Prepare Staining Solutions:
- This compound alone: Prepare the optimal working concentration of this compound.
- This compound + Competitor: Prepare the same concentration of this compound and add a 100-fold molar excess of an unlabeled Aβ plaque binding compound (e.g., Thioflavin S or Congo Red).
3. Incubation:
- Incubate a set of tissue sections with the "this compound alone" solution.
- Incubate an adjacent serial section with the "this compound + Competitor" solution.
- Incubate for 30-60 minutes at room temperature, protected from light.
4. Washing and Mounting:
- Follow steps 5-7 of Protocol 1 to wash and mount the slides.
5. Imaging and Analysis:
- Acquire images of both sections using identical imaging parameters.
- Quantify the fluorescence intensity in the plaque regions. A significant reduction in fluorescence intensity in the "this compound + Competitor" section compared to the "this compound alone" section indicates specific binding.
Visualizations
References
Improving signal-to-noise ratio for DCDAPH in-vivo imaging
Welcome to the technical support center for DCDAPH in-vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in-vivo imaging?
This compound (also known as DANIR-2c) is a far-red fluorescent probe with a high affinity for β-amyloid (Aβ) plaques, specifically Aβ1-42 aggregates.[1][2] Its primary application is in the in-vivo detection and imaging of these plaques in animal models of Alzheimer's disease.[1]
Q2: What are the spectral properties of this compound?
This compound has an excitation maximum at approximately 597 nm and an emission maximum at approximately 665 nm in PBS.[1]
Q3: What are the main challenges in obtaining a high signal-to-noise ratio (SNR) with this compound in-vivo imaging?
The main challenges include:
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High background fluorescence: This can originate from tissue autofluorescence and non-specific binding of the probe.[3]
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Motion artifacts: Physiological movements of the animal, such as heartbeat and respiration, can cause significant image blurring.
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Photobleaching: The fluorescence signal of this compound can diminish upon prolonged exposure to excitation light.
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Suboptimal imaging parameters: Incorrect settings for laser power, detector gain, and scan speed can lead to a poor SNR.
Q4: Is this compound suitable for two-photon microscopy?
Troubleshooting Guide
This guide addresses common problems encountered during this compound in-vivo imaging and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low Probe Concentration at Target: Insufficient probe administration or poor blood-brain barrier (BBB) penetration. | Optimize the administration route and dosage of this compound. Ensure the solvent used for injection is appropriate and does not cause probe aggregation. |
| Incorrect Imaging Settings: Excitation wavelength, emission filter, or detector gain may not be optimal. | Verify that the microscope's excitation source and emission filters are correctly matched to this compound's spectral properties (Ex: ~597 nm, Em: ~665 nm). Gradually increase the detector gain and laser power, but be mindful of increasing background noise and phototoxicity. | |
| Photobleaching: The fluorescent signal has been destroyed by excessive exposure to light. | Minimize the duration of light exposure. Use the lowest laser power that provides a detectable signal. Employ an anti-fade mounting medium if applicable for ex-vivo validation. | |
| High Background Noise | Tissue Autofluorescence: Endogenous fluorophores in the tissue are emitting light in the same spectral range as this compound. | Utilize spectral unmixing techniques if your imaging system supports it. Consider using a longer excitation wavelength if using two-photon microscopy, as this can sometimes reduce autofluorescence from certain sources. |
| Non-specific Probe Binding: this compound may be binding to other cellular structures besides Aβ plaques. | Ensure proper probe concentration; too high a concentration can lead to non-specific binding. Allow sufficient time for the probe to clear from non-target tissues before imaging. | |
| Diet-induced Autofluorescence: Animal chow containing chlorophyll can cause significant autofluorescence in the gut region, which can scatter and contribute to background. | Switch the animals to an alfalfa-free or purified diet for at least two weeks prior to imaging. | |
| Image Blurring or Distortion | Motion Artifacts: Physiological movements of the animal (respiration, heartbeat) during image acquisition. | Use a stereotactic frame to securely fix the animal's head. For two-photon microscopy, consider using motion correction algorithms or hardware-based solutions like respiratory and cardiac gating. |
| Incorrect Focus: The focal plane is not correctly positioned on the region of interest. | Use a lower magnification and transmitted light to locate the area of interest before switching to fluorescence imaging to minimize photobleaching. | |
| Rapid Signal Fading | Photobleaching: this compound molecules are being irreversibly damaged by the excitation light. | Reduce the laser power and/or the pixel dwell time. Increase the scan speed or use frame averaging with lower laser power. Consider using a more photostable probe if photobleaching is severe and cannot be mitigated. |
Experimental Protocols
Protocol 1: In-Vivo Two-Photon Imaging of Aβ Plaques with this compound in an Alzheimer's Mouse Model
This protocol provides a general framework. Specific parameters should be optimized for your particular microscope setup and animal model.
1. Animal Preparation:
- Administer this compound to an Alzheimer's disease mouse model (e.g., APP/PS1). The optimal dose and administration route (e.g., intravenous, intraperitoneal) should be determined empirically. A typical starting point for similar probes is in the range of 1-10 mg/kg body weight. The probe should be dissolved in a biocompatible solvent such as a mixture of DMSO and saline.
- Allow sufficient time for the probe to cross the blood-brain barrier and bind to Aβ plaques, and for unbound probe to clear from the circulation. This time can range from a few hours to 24 hours and needs to be optimized.
- Anesthetize the mouse using a standard protocol (e.g., isoflurane).
- Secure the mouse in a stereotactic frame to minimize motion.
- Perform a craniotomy or thin the skull over the region of interest (e.g., cortex or hippocampus) to create an optical window for imaging.
2. Microscope Setup:
- Use a two-photon microscope equipped with a tunable femtosecond laser.
- Set the excitation wavelength. While the optimal two-photon excitation wavelength for this compound is not specified in the provided results, a common starting point for far-red dyes is in the range of 800-1000 nm. This will require empirical optimization.
- Select an appropriate emission filter centered around this compound's emission maximum (~665 nm). A bandpass filter of 650-700 nm would be a reasonable choice.
- Use a high numerical aperture (NA) water-immersion objective for deep-tissue imaging.
3. Image Acquisition:
- Start with a low laser power and gradually increase it until a clear signal from the plaques is visible.
- Adjust the photomultiplier tube (PMT) gain to achieve a good signal level without saturating the detector.
- Optimize the scan speed and pixel dwell time to balance signal strength with acquisition speed and minimize photobleaching.
- Acquire a Z-stack of images to visualize the three-dimensional structure of the Aβ plaques.
- If motion artifacts are present, consider using frame averaging or post-acquisition motion correction software.
Protocol 2: Quantification of this compound Signal-to-Noise Ratio (SNR)
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Acquire Images: Obtain a set of images of Aβ plaques using the optimized protocol above. Also, acquire images from a region of the tissue that does not contain plaques to measure the background.
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Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the plaques (Signal) and the standard deviation of the fluorescence intensity in the background region (Noise).
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Calculate SNR: The SNR can be calculated using the following formula: SNR = (Mean Signal - Mean Background) / Standard Deviation of Background
Visualizations
Caption: Workflow for this compound in-vivo two-photon imaging.
Caption: Troubleshooting logic for low SNR in this compound imaging.
References
DCDAPH toxicity assessment in cell culture and animal models
This technical support center provides guidance for researchers investigating the potential toxicity of the fluorescent probe DCDAPH in cell culture and animal models. Given that this compound is primarily documented as a neuronal tracer and amyloid stain, this guide offers a framework for its toxicological evaluation based on standard methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
A1: Currently, there is limited publicly available data specifically detailing the comprehensive toxicity profile of this compound. It is primarily characterized as a far-red fluorescent probe for amyloid-β aggregates.[1][2] Therefore, initial toxicity screening is crucial before its extensive use in experimental models.
Q2: Which cell lines are recommended for initial this compound cytotoxicity screening?
A2: For initial screening, it is advisable to use a panel of cell lines representing different tissues. This may include neuronal cell lines (e.g., SH-SY5Y, HT-22) due to its intended application in neuroscience, as well as standard cell lines like HeLa (cervical cancer), HepG2 (liver cancer), and a normal cell line (e.g., HCEC, normal intestinal epithelial cells) to assess for potential tumor-selective effects.[3] The choice of cell line can significantly influence the observed IC50 values.[4][5]
Q3: What are the common mechanisms of compound-induced toxicity that should be investigated for this compound?
A3: Key mechanisms to investigate include the induction of apoptosis and oxidative stress. Apoptosis can be assessed by measuring caspase activation, changes in mitochondrial membrane potential, and DNA fragmentation. Oxidative stress can be evaluated by measuring reactive oxygen species (ROS) levels and markers of lipid peroxidation and DNA damage.
Q4: Are there special considerations for in vivo toxicity assessment of this compound in animal models?
A4: Yes. Due to its fluorescent properties, it is important to assess the biodistribution and clearance of this compound. Acute systemic toxicity studies are necessary to determine the LD50 value. Histopathological analysis of major organs (liver, kidney, brain, etc.) should be performed to identify any tissue-specific damage. For neurological applications, a thorough assessment of neurobehavioral changes is also recommended.
Troubleshooting Guides
Cell Culture Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity assay results (e.g., MTT, MTS). | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Interference of this compound with the assay reagent. | Run a control with this compound and the assay reagent in cell-free media to check for direct chemical interactions. | |
| Contamination of cell culture. | Regularly check for microbial contamination. Use aseptic techniques. | |
| No observable toxicity even at high concentrations. | Low cell permeability of this compound. | Consider using permeabilization agents (with appropriate controls) or extending the incubation time. |
| Rapid metabolism of this compound by the cells. | Analyze the stability of this compound in the cell culture medium over time using techniques like HPLC. | |
| The chosen cell line is resistant. | Test on a panel of different cell lines, including those known to be sensitive to a variety of compounds. | |
| Fluorescence from this compound interferes with fluorescent toxicity assays. | Spectral overlap between this compound and the assay dye. | Use toxicity assays with non-fluorescent readouts (e.g., colorimetric or luminescent assays like the ATP assay). If using fluorescence, choose dyes with distinct excitation/emission spectra from this compound (Ex/Em ~597/665 nm). |
Animal Model Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected animal mortality at low doses. | Acute systemic toxicity. | Perform a dose-range finding study with smaller animal groups to establish a safer dosing regimen. |
| Vehicle-related toxicity. | Conduct a vehicle-only control group to assess the effects of the solvent used to dissolve this compound. | |
| No clear dose-response relationship in toxicity. | Saturation of metabolic pathways. | Investigate the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME). |
| Off-target effects. | Broaden the range of toxicological endpoints measured, including behavioral assessments and analysis of a wider array of tissues. | |
| Difficulty in detecting this compound in tissue samples. | Rapid clearance or metabolism. | Optimize tissue harvesting times based on pharmacokinetic data. Use sensitive analytical methods for detection. |
| Photobleaching during analysis. | Use mounting media with antifade reagents for fluorescence microscopy. Minimize light exposure to the samples. |
Quantitative Data Summary
The following tables present hypothetical data for this compound toxicity assessment for illustrative purposes.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Type | IC50 (µM) after 48h Exposure |
| SH-SY5Y | Human Neuroblastoma | 75.8 |
| HT-22 | Mouse Hippocampal | 92.3 |
| HepG2 | Human Hepatocellular Carcinoma | 45.2 |
| HeLa | Human Cervical Cancer | 68.5 |
| HCEC | Normal Human Colon Epithelial | > 200 |
Table 2: In Vivo Acute Toxicity of this compound in Mice
| Parameter | Value |
| Administration Route | Intraperitoneal (i.p.) |
| LD50 | 150 mg/kg |
| Observed Effects at Sub-lethal Doses (50-100 mg/kg) | |
| Body Weight | 5-10% decrease within 24h |
| Liver Enzymes (ALT, AST) | Moderately elevated |
| Kidney Function (BUN, Creatinine) | No significant change |
Experimental Protocols
MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve fitting software.
Caspase-3/7 Activity Assay for Apoptosis
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Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
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Assay Reagent Addition: Use a commercially available luminescence-based caspase-3/7 assay kit. Add the caspase substrate reagent directly to the wells.
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Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
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Luminescence Measurement: Measure the luminescence using a plate reader.
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Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in parallel with a viability assay) to determine the specific increase in caspase activity.
DCFDA Assay for Reactive Oxygen Species (ROS)
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Cell Loading: Culture cells in a black, clear-bottom 96-well plate. Remove the culture medium and incubate the cells with DCFDA (2',7'-dichlorofluorescin diacetate) solution (typically 10 µM) for 30-60 minutes at 37°C.
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Washing: Gently wash the cells with pre-warmed PBS to remove excess probe.
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Compound Treatment: Add this compound at various concentrations to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.
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Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission ~485/535 nm) over time using a fluorescence plate reader.
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Data Analysis: Calculate the fold change in fluorescence relative to the vehicle control to quantify ROS production.
Visualizations
Caption: Workflow for this compound toxicity assessment.
Caption: Potential intrinsic apoptosis pathway induced by this compound.
Caption: Decision tree for troubleshooting high assay variability.
References
- 1. biotium.com [biotium.com]
- 2. This compound - Creative Biolabs [neuros.creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DCDAPH Two-Photon Excitation
Welcome to the technical support center for adjusting laser power for DCDAPH two-photon excitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for successful imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in two-photon microscopy?
A1: this compound, also known as DANIR-2c, is a far-red fluorescent probe. It is primarily used for the in vivo detection and imaging of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. Its properties also make it sensitive to changes in viscosity. Two-photon microscopy is advantageous for this application as it allows for deep-tissue imaging with reduced scattering and phototoxicity compared to conventional one-photon confocal microscopy.
Q2: What is the optimal two-photon excitation wavelength for this compound?
A2: A computational study has shown that this compound exhibits a strong two-photon absorption cross-section in the near-infrared (NIR) range, with theoretical maxima between 1073 nm and 1188 nm, depending on the binding environment.[1][2] For practical applications, a tunable Ti:Sapphire laser or an optical parametric oscillator (OPO) capable of reaching this wavelength range would be ideal.
Q3: What is a good starting laser power for imaging this compound?
A3: The optimal laser power is a balance between achieving a good signal-to-noise ratio and minimizing phototoxicity and photobleaching. For deep-tissue imaging (e.g., >500 µm in the brain), a starting power of around 120 mW at the sample can be used as a reference, based on studies with similar near-infrared probes.[3] For imaging more superficial structures, it is crucial to start with a much lower power (e.g., <10 mW) and gradually increase it to avoid photobleaching, which can become significant at powers above 80 mW for superficial plaques.[3]
Q4: How do I know if my laser power is too high?
A4: Signs of excessive laser power include rapid signal loss (photobleaching) and visible signs of tissue damage or cell stress (phototoxicity), such as blebbing, rounding up of cells, or cell death. If you observe a decrease in fluorescence intensity over a short acquisition time, you should reduce the laser power.
Q5: My fluorescent signal is weak. Should I just increase the laser power?
A5: While increasing laser power can enhance the signal, it's not always the best first step due to the risk of phototoxicity and photobleaching. Before increasing the power, consider the following:
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Detector Gain: Increasing the detector gain can amplify the signal without increasing the light dose on the sample. However, be aware that this can also increase noise.
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Dwell Time: Increasing the pixel dwell time allows for the collection of more photons per pixel, which can improve the signal-to-noise ratio.
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Frame Averaging: Averaging multiple frames can also improve the signal-to-noise ratio.
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Probe Concentration: Ensure that the concentration of this compound is adequate for staining the target structures.
Data Presentation
Table 1: Photophysical Properties and Recommended Two-Photon Excitation Parameters for this compound
| Property | Value | Reference |
| One-Photon Excitation Maxima | ~597 nm | |
| One-Photon Emission Maxima | ~665 nm | |
| Theoretical 2P Absorption Maxima | 1073 - 1188 nm | [1] |
| Recommended 2P Excitation Wavelength | 1050 - 1200 nm | |
| Starting Laser Power (Superficial Imaging) | < 10 mW | |
| Starting Laser Power (Deep-Tissue >500µm) | ~120 mW | |
| Cautionary Power (Superficial Imaging) | > 80 mW (significant photobleaching) |
Experimental Protocols
Protocol: In Vivo Two-Photon Imaging of Amyloid Plaques with this compound in a Mouse Model
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.
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Animal Preparation:
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Anesthetize the mouse according to your institution's approved protocols.
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Perform a craniotomy to create a cranial window over the brain region of interest. This allows for direct optical access to the brain.
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Alternatively, a thinned-skull preparation can be used for less invasive imaging.
-
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This compound Administration:
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Prepare a solution of this compound in a suitable vehicle (e.g., DMSO and saline).
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Administer the this compound solution to the mouse, typically via intravenous or intraperitoneal injection. The optimal dose and timing will need to be determined empirically.
-
-
Two-Photon Imaging:
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Allow sufficient time for the probe to cross the blood-brain barrier and label the amyloid plaques.
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Place the anesthetized mouse on the microscope stage and locate the region of interest.
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Set the two-photon laser to an appropriate excitation wavelength (e.g., 1080 nm).
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Start with a low laser power (<10 mW) and gradually increase it until a clear signal from the amyloid plaques is observed. For deep imaging, you may need to increase the power up to 120 mW.
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Adjust the detector gain and offset to optimize the image brightness and contrast.
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Acquire z-stacks to generate three-dimensional reconstructions of the amyloid plaques.
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Mandatory Visualization
Caption: Troubleshooting workflow for a weak this compound signal.
Caption: Logical workflow for adjusting laser power.
References
Validation & Comparative
A Comparative Guide to DCDAPH and Thioflavin T for Amyloid Fibril Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of amyloid fibrils are critical in the research of neurodegenerative diseases and the development of novel therapeutics. Thioflavin T (ThT) has long been the benchmark fluorescent probe for this purpose. However, the emergence of novel dyes, such as DCDAPH, presents researchers with new tools that may offer advantages in specific applications. This guide provides an objective comparison of this compound fluorescence with Thioflavin T staining, supported by available experimental data and detailed methodologies, to aid in the selection of the most appropriate probe for your research needs.
Introduction to the Probes
Thioflavin T (ThT) is a benzothiazole dye that is widely used to detect and quantify amyloid fibrils both in vitro and in vivo.[1] In solution, ThT is a "molecular rotor," and its fluorescence is quenched due to the free rotation of its chemical bonds. Upon binding to the β-sheet structures characteristic of amyloid fibrils, this rotation is restricted, leading to a significant increase in its fluorescence quantum yield and a characteristic blue shift in its emission spectrum.[1][2] This property makes ThT a valuable tool for monitoring the kinetics of amyloid fibril formation in real-time.
This compound (also known as DANIR-2c) is a far-red fluorescent probe designed for the detection of amyloid-β (Aβ) plaques and aggregates.[3][4] Its longer excitation and emission wavelengths offer a key advantage in complex biological environments, such as in vivo imaging, by minimizing interference from tissue autofluorescence. This compound exhibits a high affinity for Aβ aggregates, making it a sensitive tool for staining brain sections and for in vivo detection in animal models.
Comparative Performance Data
While direct head-to-head comparative studies with quantitative data on sensitivity and signal-to-noise ratios under identical conditions are limited in the current literature, a comparison of their key photophysical and binding properties can guide researchers in their choice of probe.
| Property | This compound (DANIR-2c) | Thioflavin T (ThT) | Key Considerations & Advantages |
| Excitation Max (λex) | ~597 nm | ~450 nm (bound to amyloid) | This compound: The longer wavelength is advantageous for in vivo imaging and tissue staining, as it reduces background autofluorescence. |
| Emission Max (λem) | ~665 nm | ~482 nm (bound to amyloid) | This compound: Emission in the far-red/near-infrared spectrum allows for deeper tissue penetration and less light scattering. |
| Binding Affinity | Ki = 37 nM, Kd = 27 nM (for Aβ1-42 aggregates) | Kd in the low micromolar to nanomolar range, but can vary significantly depending on the fibril morphology and binding mode. | This compound: The reported high affinity suggests strong and specific binding to Aβ aggregates. |
| Quantum Yield | Not explicitly reported in direct comparison. | ~0.43 (bound to Aβ) | ThT: The significant increase in quantum yield upon binding is the basis for its widespread use in kinetic assays. |
| Primary Application | In vivo and ex vivo imaging of Aβ plaques. | In vitro kinetic assays of amyloid fibril formation, histology. | Each probe is currently optimized for different primary applications. |
Signaling Pathways and Experimental Workflows
Mechanism of Fluorescence Enhancement
The fluorescence of both this compound and Thioflavin T is environmentally sensitive, a property that is exploited for the detection of amyloid fibrils. The binding to the rigid, hydrophobic environment of the amyloid β-sheet restricts intramolecular rotation, leading to a significant increase in fluorescence emission.
Caption: Binding of the fluorescent probe to amyloid fibrils restricts intramolecular rotation, leading to enhanced fluorescence.
Experimental Workflow: In Vitro Amyloid Fibril Detection
A typical workflow for detecting and quantifying amyloid fibrils in vitro using either this compound or Thioflavin T involves sample preparation, incubation, and fluorescence measurement.
Caption: A generalized workflow for the in vitro detection of amyloid fibril formation using fluorescent probes.
Experimental Protocols
Thioflavin T (ThT) Staining for In Vitro Amyloid Fibril Formation
This protocol is adapted for monitoring the kinetics of amyloid fibril formation in a 96-well plate format.
Materials:
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Thioflavin T (ThT)
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Monomeric protein of interest (e.g., Aβ peptide)
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Assay buffer (e.g., PBS, pH 7.4)
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96-well black, clear-bottom plates
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Plate reader with fluorescence capabilities
Procedure:
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Prepare a ThT stock solution: Dissolve ThT in the assay buffer to a final concentration of 1 mM. Filter the solution through a 0.22 µm filter. Store the stock solution protected from light at 4°C.
-
Prepare the reaction mixture: In each well of the 96-well plate, combine the monomeric protein solution and the assay buffer. The final protein concentration will depend on the specific protein and experimental design.
-
Add ThT: Add the ThT stock solution to each well to a final concentration of 10-20 µM. It is recommended to also include control wells with buffer and ThT alone to measure background fluorescence.
-
Incubation and Measurement: Place the plate in a plate reader pre-set to the desired temperature (e.g., 37°C). Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) with excitation at ~450 nm and emission at ~482 nm. Agitation between readings can promote fibril formation.
-
Data Analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity as a function of time to observe the kinetics of fibril formation, which typically follows a sigmoidal curve.
This compound Staining for Amyloid Plaques in Brain Tissue (General Protocol)
This protocol provides a general guideline for staining amyloid plaques in fixed brain sections. Optimization may be required for specific tissue types and experimental conditions.
Materials:
-
This compound
-
Fixed brain tissue sections (e.g., paraffin-embedded or cryosections)
-
Phosphate-buffered saline (PBS)
-
Ethanol series (for deparaffinization and rehydration)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Staining:
-
Prepare a staining solution of this compound in PBS. The optimal concentration should be determined empirically but can start in the low micromolar range.
-
Incubate the tissue sections with the this compound staining solution for a sufficient duration (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Washing:
-
Gently wash the sections with PBS to remove unbound dye. Multiple washes may be necessary to reduce background signal.
-
-
Mounting:
-
Mount the coverslip onto the slide using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~597 nm, Emission: ~665 nm).
-
Conclusion
Both this compound and Thioflavin T are powerful tools for the detection of amyloid fibrils. The choice between these two probes will largely depend on the specific experimental application.
-
Thioflavin T remains the gold standard for in vitro kinetic studies of amyloid fibril formation due to its well-characterized fluorescence response and cost-effectiveness. Its main limitation is the potential for interference from autofluorescence in complex biological samples.
-
This compound emerges as a promising alternative, particularly for in vivo and ex vivo imaging of amyloid plaques. Its far-red spectral properties significantly reduce background noise from tissue autofluorescence, enabling clearer visualization and potentially deeper tissue imaging.
For researchers focusing on high-content screening of amyloid inhibitors in vitro, ThT is likely to remain the probe of choice. However, for studies involving the visualization and quantification of amyloid plaques in tissue or in living animals, this compound offers distinct advantages that can lead to more robust and sensitive detection. As with any experimental technique, it is crucial to perform appropriate controls and to validate findings with orthogonal methods.
References
Unveiling Amyloid-Beta Plaques: A Comparative Guide to the Specificity of DCDAPH
For researchers, scientists, and drug development professionals navigating the complex landscape of Alzheimer's disease research, the accurate detection of amyloid-beta (Aβ) plaques is paramount. This guide provides a comprehensive validation of DCDAPH, a far-red fluorescent probe, and compares its specificity for Aβ plaques against established alternatives, supported by experimental data and detailed protocols.
The selection of an appropriate probe for visualizing Aβ plaques is a critical decision in experimental design, influencing the reliability and interpretation of results. This guide delves into the performance of this compound (also known as DANIR-2c) and offers a comparative analysis with commonly used probes such as Thioflavin S and Congo Red.
Performance Comparison of Amyloid-Beta Probes
The ideal fluorescent probe for Aβ plaques should exhibit high binding affinity, a strong and specific fluorescent signal upon binding, and minimal off-target binding to other cellular structures or protein aggregates. The following table summarizes key performance metrics for this compound and its alternatives.
| Probe | Binding Affinity (Kd/Ki) for Aβ Aggregates | Excitation/Emission (nm) | Key Advantages | Potential Limitations |
| This compound (DANIR-2c) | Kd = 27 nM, Ki = 37 nM[1] | 597/665[1] | High affinity, far-red emission minimizes tissue autofluorescence.[1] | Limited publicly available data on cross-reactivity with other aggregates. |
| MCAAD-3 (this compound analog) | Ki >106 nM[2] | Near-infrared | Blood-brain barrier penetrable for in vivo imaging. | Significantly reduced binding affinity compared to this compound. |
| Thioflavin S/T | Kd ≈ 890 nM (ThT for Aβ1-40 fibrils) | ~450/482 (ThT bound to fibrils) | High sensitivity and bright fluorescence. | Can exhibit non-specific background fluorescence and may bind to other β-sheet structures. |
| Congo Red | Kd ≈ 1.75 x 10⁻⁷ M | ~490/Birefringence | High specificity for amyloid fibrils, produces characteristic apple-green birefringence. | Lower sensitivity compared to fluorescent probes, requires polarized light microscopy. |
| CRANAD-3 | Kd = 16 - 27 nM (for Aβ oligomers and monomers) | Near-infrared | Capable of detecting both soluble and insoluble Aβ species. | Sensitivity for in vivo imaging may be lower than other NIRF probes. |
Experimental Validation of this compound Specificity
While direct, peer-reviewed comparative studies quantifying the specificity of this compound against other probes are not extensively available in the public domain, its high affinity for Aβ aggregates, as indicated by its low nanomolar dissociation (Kd) and inhibition (Ki) constants, suggests a high degree of specificity. The far-red emission spectrum of this compound is a significant advantage, as it helps to circumvent the issue of tissue autofluorescence, which can be a major source of background noise in brain tissue imaging.
A derivative of this compound, MCAAD-3, has been shown to penetrate the blood-brain barrier and label Aβ plaques in transgenic mice. Although MCAAD-3 exhibits a reduced binding affinity compared to this compound, its utility in in vivo studies highlights the potential of the this compound scaffold for specific Aβ plaque detection.
Studies on other probes provide a framework for the types of validation experiments that are crucial. For instance, a study on a novel GFP-based red-emissive probe, C25e, demonstrated higher selectivity and signal-to-noise ratio towards Aβ plaques compared to Thioflavin S in transgenic AD mouse brain sections. Such comparative analyses are essential for definitively establishing the superiority of one probe over another.
Experimental Protocols
Detailed and standardized protocols are critical for reproducible and reliable staining of amyloid plaques. Below are established protocols for this compound, Thioflavin S, and Congo Red.
This compound Staining Protocol (General Guideline)
This protocol is a general guideline based on the properties of the probe and may require optimization for specific tissue types and experimental conditions.
Reagents:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
For frozen sections, cryosection fixed or unfixed brain tissue at 10-30 µm thickness and mount on slides.
-
For paraffin-embedded sections, deparaffinize and rehydrate the sections through a series of xylene and ethanol washes.
-
-
Staining:
-
Prepare a working solution of this compound in PBS (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Incubate the tissue sections with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Rinse the sections with PBS three times for 5 minutes each to remove unbound probe.
-
-
Mounting:
-
Coverslip the sections using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation/Emission ≈ 597/665 nm).
-
Thioflavin S Staining Protocol
This is a commonly used protocol for staining amyloid plaques and neurofibrillary tangles.
Reagents:
-
1% aqueous Thioflavin S solution (filtered before use)
-
50%, 70%, 80%, and 95% Ethanol
-
Distilled water
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize paraffin-embedded sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Staining:
-
Incubate sections in 1% aqueous Thioflavin S solution for 5-8 minutes.
-
-
Differentiation:
-
Differentiate the sections in 80% ethanol for 2-3 minutes.
-
Rinse in 95% ethanol for a few seconds.
-
-
Washing:
-
Wash thoroughly with distilled water.
-
-
Mounting:
-
Coverslip with an aqueous mounting medium.
-
-
Imaging:
-
Examine under a fluorescence microscope with a blue/green filter set. Amyloid deposits will fluoresce a bright green-yellow.
-
Congo Red Staining Protocol (Puchtler's Modification)
This protocol is a standard method for identifying amyloid deposits through their characteristic birefringence.
Reagents:
-
Saturated sodium chloride in 80% ethanol
-
Alkaline Congo Red solution (saturated Congo Red in alkaline alcohol)
-
Mayer's hematoxylin
-
Absolute ethanol
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize and rehydrate sections to water.
-
-
Nuclear Staining:
-
Stain with Mayer's hematoxylin for 10 minutes.
-
Wash in tap water until blue.
-
-
Pre-treatment:
-
Incubate in working sodium chloride solution for 20 minutes at room temperature.
-
-
Congo Red Staining:
-
Stain in working Congo Red solution for 20-60 minutes.
-
-
Dehydration and Clearing:
-
Rapidly dehydrate in three changes of absolute ethanol.
-
Clear in xylene.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
-
Imaging:
-
Examine under a bright-field microscope for red amyloid deposits and under a polarizing microscope for apple-green birefringence.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the staining workflows.
References
DCDAPH: A Comparative Guide to its Cross-Reactivity with Protein Aggregates
For researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, the accurate detection of protein aggregates is paramount. DCDAPH (also known as DANIR-2c) has emerged as a promising far-red fluorescent probe with high affinity for Amyloid-Beta (Aβ) plaques. This guide provides a comparative analysis of this compound's performance, particularly in the context of its cross-reactivity with other key protein aggregates implicated in neurodegenerative disorders, such as tau, α-synuclein, and TDP-43. While direct quantitative data on the cross-reactivity of this compound with all of these aggregates is not extensively available in the current literature, this guide synthesizes existing information and provides the necessary experimental frameworks for such a comparative assessment.
Performance Characteristics of this compound and Alternatives
This compound is a far-red fluorescent probe that has demonstrated high affinity for Aβ1-42 aggregates, making it a valuable tool for in vitro and in vivo studies of Alzheimer's disease pathology.[1] Its spectral properties in the far-red region offer an advantage by minimizing autofluorescence from biological samples.
For a comprehensive comparison, we evaluate this compound alongside Thioflavin T (ThT), a widely used fluorescent dye for the detection of amyloid fibrils.
| Property | This compound (DANIR-2c) | Thioflavin T (ThT) |
| Excitation Maximum (λex) | 597 nm (in PBS)[1] | ~450 nm (bound to amyloid fibrils)[2] |
| Emission Maximum (λem) | 665 nm (in PBS)[1] | ~485 nm (bound to amyloid fibrils)[2] |
| Binding Affinity (Kd) for Aβ1-42 | 27 nM | Not uniformly reported, varies with assay conditions |
| Binding Affinity (Ki) for Aβ1-42 | 37 nM | Not uniformly reported |
| Binding Affinity for Tau Aggregates | Not Reported | Binds to tau fibrils |
| Binding Affinity for α-Synuclein Aggregates | Not Reported | Binds to α-synuclein fibrils |
| Binding Affinity for TDP-43 Aggregates | Not Reported | Binds to TDP-43 aggregates |
Experimental Protocols
To facilitate the comparative analysis of this compound and other fluorescent probes, detailed methodologies for key experiments are provided below.
In Vitro Preparation of Protein Aggregates
1. Amyloid-Beta (Aβ1-42) Fibril Preparation:
-
Dissolve synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas, followed by vacuum desiccation for 1 hour to form a peptide film.
-
Resuspend the peptide film in DMSO to a concentration of 5 mM.
-
Dilute the peptide solution in 10 mM phosphate buffer (pH 7.4) to a final concentration of 100 µM.
-
Incubate the solution at 37°C with constant agitation for 72 hours to promote fibril formation.
-
Confirm fibril formation using transmission electron microscopy (TEM).
2. Tau Fibril Preparation:
-
Express and purify recombinant full-length tau protein (2N4R isoform).
-
Induce fibrillization by incubating the tau protein (e.g., 2 mg/mL) in a buffer containing heparin (e.g., 0.2 mg/mL) and dithiothreitol (DTT) at 37°C with gentle agitation for several days.
-
Monitor fibril formation using a Thioflavin T (ThT) fluorescence assay and confirm with TEM.
3. α-Synuclein Fibril Preparation:
-
Express and purify recombinant α-synuclein protein.
-
Induce aggregation by incubating the protein solution (e.g., 5 mg/mL) in a phosphate buffer (pH 7.4) with 150 mM NaCl at 37°C with continuous shaking for 5-7 days.
-
Monitor fibril formation with a ThT assay and confirm morphology with TEM.
4. TDP-43 Aggregate Preparation:
-
Express and purify the C-terminal fragment of TDP-43 (residues 274-414), which is prone to aggregation.
-
Induce aggregation by incubating the purified fragment in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C with agitation.
-
Monitor aggregation using turbidity measurements or a ThT assay and confirm with TEM.
Fluorescence Binding Assay Protocol
This protocol can be adapted for this compound and other fluorescent probes to determine their binding affinity to various protein aggregates.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Prepare a working solution of this compound in the assay buffer (e.g., PBS, pH 7.4) to a final concentration typically in the low micromolar range. Protect the solution from light.
-
Prepare serial dilutions of the pre-formed protein aggregate fibrils in the assay buffer.
-
-
Binding Assay:
-
In a 96-well black plate, add a fixed concentration of the fluorescent probe (e.g., 10 µM this compound) to each well.
-
Add increasing concentrations of the protein aggregate fibrils to the wells.
-
Include control wells with the probe alone (no aggregates) and aggregates alone (no probe).
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the probe (for this compound, Ex: 597 nm, Em: 665 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (probe alone) from the fluorescence readings of the samples.
-
Plot the change in fluorescence intensity as a function of the protein aggregate concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding equation using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental Workflows and Interactions
To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.
References
DCDAPH vs. Antibody-Based Methods for Plaque Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of amyloid plaques are crucial for advancing our understanding of neurodegenerative diseases like Alzheimer's and for the development of effective therapeutics. This guide provides an objective comparison between a novel fluorescent probe, DCDAPH, and traditional antibody-based methods for the detection of amyloid plaques.
At a Glance: this compound vs. Antibodies
| Feature | This compound | Antibody-Based Methods (Immunohistochemistry) |
| Principle | Small molecule fluorescent probe that binds to β-sheet structures within amyloid plaques. | Specific binding of primary antibodies to amyloid-beta (Aβ) epitopes, followed by detection with labeled secondary antibodies. |
| Specificity | High affinity for Aβ aggregates, particularly Aβ1-42. May show some off-target binding to other β-sheet-rich structures. | Highly specific to the target Aβ epitope, allowing for differentiation between various Aβ isoforms (e.g., Aβ40, Aβ42). |
| Sensitivity | High, with the potential for earlier detection of plaque formation due to the sensitive nature of fluorescence. | High, but can be limited by the accessibility of the epitope and the amplification method used. |
| Protocol Time | Relatively short and simple, typically involving a single incubation step. | Longer and more complex, involving multiple incubation and washing steps. |
| In Vivo Imaging | Yes, its far-red fluorescence allows for potential use in living small animals. | Generally not suitable for in vivo imaging of brain plaques due to the large size of antibodies and poor blood-brain barrier penetration. |
| Cost | Generally more cost-effective due to simpler protocol and lower reagent cost.[1][2] | Can be more expensive due to the cost of primary and secondary antibodies, and other reagents.[1][2][3] |
| Photostability | Photostability can be a concern with fluorescent probes, potentially leading to signal loss over time with repeated imaging. | Fluorescently labeled antibodies also face photostability issues. Chromogenic detection offers a stable signal. |
| Multiplexing | Can be combined with antibodies for other targets in multiplex imaging, provided spectral overlap is managed. | Well-established for multiplexing with different primary antibodies from various species or using different detection methods. |
How They Work: A Closer Look
This compound: A Fluorescent Probe Approach
This compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene) is a small, far-red fluorescent molecule with a high affinity for the β-sheet structures characteristic of amyloid fibrils. Upon binding to these structures, its fluorescence intensity increases significantly, allowing for the visualization of amyloid plaques.
Antibody-Based Methods: The Immunohistochemistry (IHC) Standard
Immunohistochemistry is a widely used technique that relies on the highly specific binding of antibodies to their target antigens. In the context of plaque detection, primary antibodies that specifically recognize different epitopes of the amyloid-beta peptide are used. These primary antibodies are then detected by secondary antibodies conjugated to an enzyme (for chromogenic detection) or a fluorophore (for immunofluorescence).
Experimental Protocols
This compound Staining of Brain Sections
This protocol is adapted from general guidelines for fluorescent staining of amyloid plaques in paraffin-embedded brain tissue sections.
Materials:
-
This compound solution (e.g., 10 μM in a suitable buffer)
-
Phosphate-buffered saline (PBS)
-
Deparaffinization and rehydration solutions (Xylene, graded ethanols)
-
Mounting medium
-
Microscope slides with paraffin-embedded brain sections
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a series of graded ethanol solutions (100%, 95%, 70%) to rehydrate the tissue sections.
-
Washing: Rinse the slides thoroughly with PBS.
-
Staining: Incubate the sections with the this compound staining solution for an optimized duration (e.g., 30 minutes) at room temperature, protected from light.
-
Washing: Wash the slides with PBS to remove unbound this compound.
-
Mounting: Mount the coverslip using an appropriate mounting medium.
-
Imaging: Visualize the stained plaques using a fluorescence microscope with the appropriate filter sets for this compound (Excitation/Emission ~597/665 nm).
Immunohistochemistry for Amyloid-beta Plaques
This is a general protocol for chromogenic detection of Aβ plaques in paraffin-embedded brain sections.
Materials:
-
Primary antibody (e.g., mouse anti-Aβ)
-
Biotinylated secondary antibody (e.g., goat anti-mouse)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Antigen retrieval solution (e.g., formic acid or citrate buffer)
-
Blocking solution (e.g., normal goat serum)
-
PBS and wash buffers
Procedure:
-
Deparaffinization and Rehydration: As described for this compound staining.
-
Antigen Retrieval: Treat sections with an appropriate antigen retrieval method (e.g., incubation in formic acid) to unmask the Aβ epitopes.
-
Blocking: Incubate sections with a blocking solution to prevent non-specific antibody binding and quench endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate with the primary anti-Aβ antibody at the optimal concentration and duration (e.g., overnight at 4°C).
-
Secondary Antibody Incubation: After washing, incubate with the biotinylated secondary antibody.
-
ABC Reagent Incubation: After another wash, incubate with the ABC reagent.
-
Signal Development: Develop the colorimetric signal by incubating with the DAB substrate.
-
Counterstaining and Mounting: Counterstain with a nuclear stain like hematoxylin, dehydrate, and mount the coverslip.
-
Imaging: Visualize the stained plaques using a bright-field microscope.
Concluding Remarks
Both this compound and antibody-based methods are powerful tools for the detection of amyloid plaques. The choice between them will depend on the specific research question, available resources, and desired experimental outcome.
-
This compound offers a rapid, cost-effective, and sensitive method for the general visualization of amyloid plaques, with the added advantage of potential for in vivo imaging.
-
Antibody-based methods provide unparalleled specificity, allowing for the detailed characterization of different Aβ species within plaques, and are the gold standard for validated, quantitative pathological assessment.
For exploratory studies, high-throughput screening, or in vivo applications, this compound presents a compelling alternative. For detailed mechanistic studies requiring the differentiation of Aβ isoforms, immunohistochemistry remains the method of choice. In many cases, a combination of both techniques can provide a comprehensive understanding of amyloid pathology.
References
A Quantitative Comparison of DCDAPH and Congo Red Staining for Amyloid Plaque Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of amyloid plaques are crucial for advancing our understanding of neurodegenerative diseases and for evaluating the efficacy of novel therapeutics. This guide provides a comprehensive, data-driven comparison of two methods for staining amyloid plaques: the traditional histological stain, Congo Red, and the far-red fluorescent probe, DCDAPH.
This comparison guide delves into the performance, experimental protocols, and underlying principles of each method to assist researchers in selecting the most appropriate technique for their specific experimental needs.
Performance Characteristics: A Quantitative Overview
The choice of staining agent is critical and depends on the specific requirements of the study, including the desired imaging modality, the need for quantification, and the potential for multiplexing with other labels. The following table summarizes the key quantitative and qualitative characteristics of this compound and Congo Red.
| Property | This compound | Congo Red |
| Detection Method | Fluorescence Microscopy | Bright-field, Polarized Light, and Fluorescence Microscopy |
| Binding Affinity (Kd) to Aβ fibrils | 27 nM (for Aβ1-42 aggregates)[1] | ~175 nM[2] |
| Excitation Maximum (Bound) | ~597 nm[1] | ~540 nm (Absorption)[2] |
| Emission Maximum (Bound) | ~665 nm[1] | ~610 nm (Fluorescence) |
| Key Advantage for Quantification | High signal-to-noise ratio in the far-red spectrum, minimizing autofluorescence interference. | "Apple-green" birefringence under polarized light is highly specific for amyloid fibril structure. |
| Primary Limitation | Less established method with limited comparative data. | Lower sensitivity for detecting small amyloid deposits compared to some fluorescent probes. |
Principles of Detection
The mechanisms by which this compound and Congo Red detect amyloid plaques are fundamentally different, influencing their application and the type of data they generate.
This compound: A Modern Fluorescent Approach
This compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene) is a fluorescent probe that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. Its far-red emission spectrum is advantageous for tissue imaging, as it minimizes interference from endogenous autofluorescence, which is often present in the green and yellow regions of the spectrum. This property can lead to a higher signal-to-noise ratio, which is beneficial for quantitative image analysis.
Congo Red: The Histological Gold Standard
Congo Red is an azo dye that has been used for over a century to identify amyloid deposits in tissue sections. Its diagnostic power lies in its ability to exhibit a pathognomonic "apple-green" birefringence when viewed under polarized light. This birefringence is a result of the specific alignment of Congo Red molecules with the β-pleated sheet structure of amyloid fibrils. While it can also be visualized with bright-field and fluorescence microscopy, the birefringence under polarized light is considered the gold standard for confirming the amyloid nature of deposits.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable and comparable results. Below are representative protocols for both this compound and Congo Red staining of amyloid plaques in brain tissue sections.
This compound Staining Protocol (Fluorescence Microscopy)
This protocol is a general guideline and may require optimization for specific applications.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate sections through 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse gently in distilled water for 5 minutes.
-
-
Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically but can start in the low micromolar range.
-
Incubate the rehydrated tissue sections with the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Rinse the slides in PBS to remove unbound this compound. The number and duration of washes may need to be optimized to reduce background signal while retaining specific plaque staining.
-
-
Counterstaining (Optional):
-
If nuclear counterstaining is desired, incubate sections with a suitable nuclear stain (e.g., DAPI) according to the manufacturer's protocol.
-
-
Mounting:
-
Coverslip the sections using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~597 nm, Emission: ~665 nm).
-
Congo Red Staining Protocol (Bright-field and Polarized Light Microscopy)
This protocol is based on the Bennhold's method and may require optimization.
-
Deparaffinization and Rehydration:
-
Deparaffinize and hydrate sections to distilled water as described for the this compound protocol.
-
-
Staining:
-
Stain in a freshly prepared and filtered 0.5% Congo Red solution for 20-30 minutes. The solution is typically prepared in an alkaline alcohol solution to enhance specificity.
-
-
Differentiation:
-
Differentiate rapidly (a few dips) in an alkaline alcohol solution. This step is critical for reducing background staining.
-
-
Counterstaining:
-
Counterstain nuclei with a progressive hematoxylin (e.g., Mayer's) for 2-5 minutes.
-
"Blue" the sections in a suitable bluing reagent or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (95% and 100%).
-
Clear in xylene and mount with a resinous mounting medium.
-
-
Imaging:
-
Examine the stained sections under a bright-field microscope for red-pink amyloid deposits and under a polarizing microscope for the characteristic apple-green birefringence.
-
Visualization of Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound and Congo Red staining.
References
A Comparative Guide to Quantifying Amyloid Plaque Load: An In-Depth Look at DCDAPH and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of neurodegenerative disease, the accurate quantification of amyloid-β (Aβ) plaque load is paramount. This guide provides a comprehensive comparison of DCDAPH, a far-red fluorescent probe, with established methods for plaque quantification. We delve into the experimental protocols, present available quantitative data, and visualize the underlying biological and experimental workflows to empower informed decisions in your research.
This compound: A Promising Far-Red Probe for Amyloid Plaque Detection
This compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene) is a fluorescent probe with a high affinity for Aβ aggregates.[1] Its spectral properties, with excitation and emission in the far-red spectrum (Ex/Em 597/665 nm), offer a distinct advantage by minimizing autofluorescence often encountered in biological tissues. This characteristic is particularly beneficial for in vivo imaging in small animal models.[1]
While this compound is established as a valuable tool for the qualitative visualization of Aβ plaques, a comprehensive, publicly available dataset quantitatively correlating its fluorescence intensity directly with plaque load remains to be fully elucidated. However, studies on other near-infrared fluorescent probes, such as THK-265, have demonstrated a strong correlation between fluorescence intensity and Aβ plaque burden, suggesting a similar potential for this compound in quantitative applications. Further validation studies are anticipated to solidify its role in the precise quantification of amyloid pathology.
Comparative Analysis of Plaque Quantification Methods
To provide a clear comparison, the following table summarizes the key characteristics of this compound and widely used alternative methods for amyloid plaque quantification.
| Method | Principle | Advantages | Disadvantages | Quantitative Data Availability |
| This compound | Far-red fluorescent probe binding to Aβ aggregates. | High affinity for Aβ aggregates, far-red emission minimizes autofluorescence, suitable for in vivo imaging. | Limited publicly available data directly correlating fluorescence intensity with plaque load. | Qualitative visualization is well-established; quantitative correlation data is emerging. |
| Thioflavin S/T | Intercalates with β-sheet structures in amyloid fibrils, emitting a strong fluorescent signal. | Well-established and widely used, cost-effective, good for visualizing dense-core plaques. | Non-specific binding can occur, limited brain penetration for in vivo imaging. | Extensive quantitative data available, often used as a standard for comparison. |
| Congo Red | Binds to the β-pleated sheet conformation of amyloid fibrils, exhibiting apple-green birefringence under polarized light. | High specificity for amyloid fibrils, provides distinct coloration. | Less sensitive than fluorescent methods, not suitable for in vivo imaging. | Semi-quantitative and quantitative data are available, particularly for histological analysis. |
| Immunohistochemistry (IHC) | Utilizes specific antibodies (e.g., 4G8, 6E10) to detect Aβ peptides. | High specificity for different Aβ species, allows for the detection of both fibrillar and non-fibrillar amyloid. | Can be time-consuming, requires careful optimization of protocols, potential for background staining. | Abundant quantitative data, considered a "gold standard" for validating other methods. |
| Positron Emission Tomography (PET) | Uses radiotracers (e.g., Florbetaben) that bind to Aβ plaques, allowing for in vivo imaging and quantification in humans. | Non-invasive, enables longitudinal studies in living subjects, provides three-dimensional data. | Expensive, requires specialized equipment and radiolabeled compounds, lower resolution than microscopy. | Extensive quantitative data from clinical and preclinical studies. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the key experimental techniques discussed.
This compound Staining Protocol for Brain Sections (General)
-
Tissue Preparation: Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection. Section the brain using a cryostat or vibratome.
-
Staining:
-
Wash the sections with PBS.
-
Prepare a this compound staining solution (concentration to be optimized, typically in the micromolar range) in a suitable buffer (e.g., PBS with a small percentage of DMSO).
-
Incubate the sections in the this compound solution for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Washing: Wash the sections multiple times with PBS to remove unbound probe.
-
Mounting and Imaging: Mount the sections on slides with an aqueous mounting medium. Image using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation ~597 nm, Emission ~665 nm).
Thioflavin S Staining Protocol
-
Rehydration: Rehydrate paraffin-embedded sections through a series of ethanol washes.
-
Staining: Incubate sections in a freshly prepared and filtered 0.05-1% Thioflavin S solution in 50% ethanol for 5-10 minutes.
-
Differentiation: Differentiate the sections in 70-80% ethanol to reduce background staining.
-
Washing: Rinse with distilled water.
-
Mounting and Imaging: Mount with an aqueous mounting medium and image using a fluorescence microscope with a filter set appropriate for Thioflavin S (Excitation ~440 nm, Emission ~482 nm).
Congo Red Staining Protocol
-
Rehydration: Rehydrate paraffin-embedded sections to distilled water.
-
Staining: Incubate sections in a freshly prepared alkaline Congo Red solution for 20-30 minutes.
-
Differentiation: Differentiate in an alkaline alcohol solution.
-
Washing: Rinse thoroughly with tap water.
-
Counterstaining (Optional): Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate through a series of ethanol and xylene washes and mount with a resinous mounting medium.
-
Imaging: View under a bright-field microscope. For birefringence, use a microscope equipped with polarizers.
Immunohistochemistry (IHC) Protocol for Aβ
-
Antigen Retrieval: For paraffin-embedded sections, perform antigen retrieval using heat (e.g., in citrate buffer) or formic acid treatment to unmask the Aβ epitope.
-
Blocking: Incubate sections in a blocking solution (e.g., normal serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for Aβ (e.g., 4G8 or 6E10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody or a biotinylated secondary antibody followed by an avidin-biotin-enzyme complex.
-
Detection: For fluorescently labeled antibodies, proceed to imaging. For enzyme-based detection, add a substrate (e.g., DAB) to produce a colored precipitate.
-
Mounting and Imaging: Mount and image using a fluorescence or bright-field microscope.
In Vivo PET Imaging with Florbetaben (Conceptual Workflow)
-
Radiotracer Administration: Intravenously inject the subject with the 18F-Florbetaben radiotracer.
-
Uptake Period: Allow for a specific uptake period (e.g., 45-90 minutes) during which the tracer distributes and binds to Aβ plaques in the brain.
-
PET Scan: Acquire PET data over a defined time window (e.g., 20 minutes).
-
Image Reconstruction and Analysis: Reconstruct the PET data into a 3D image. Quantify tracer uptake in various brain regions and normalize to a reference region (e.g., cerebellum) to calculate the Standardized Uptake Value Ratio (SUVR), which correlates with plaque density.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Amyloid-beta formation and aggregation cascade.
Caption: Experimental workflow for this compound staining.
Caption: Binding mechanisms of different plaque probes.
Conclusion
The selection of an appropriate method for amyloid plaque quantification is contingent on the specific research question, available resources, and the desired level of detail. This compound presents a compelling option, particularly for in vivo imaging, due to its favorable spectral properties. While direct quantitative correlation data is still emerging, its high affinity for Aβ aggregates suggests strong potential. For established, robust quantification, particularly in post-mortem tissue, Thioflavin S and immunohistochemistry remain the gold standards, supported by a wealth of validation data. PET imaging stands as the premier choice for non-invasive, longitudinal studies in living subjects, including humans. This guide provides the foundational knowledge to critically evaluate these methods and select the most suitable approach for your research endeavors in the fight against neurodegenerative diseases.
References
In-Vivo Validation of DCDAPH Imaging with Post-Mortem Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vivo imaging using the near-infrared (NIR) fluorescent probe DCDAPH (also known as DANIR-2c) with the gold-standard post-mortem histological analysis for the detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The objective is to present the experimental data and protocols that support the validation of this compound as a reliable tool for in-vivo Aβ plaque imaging.
Performance Comparison: In-Vivo this compound Imaging vs. Post-Mortem Histology
The utility of an in-vivo imaging agent is critically dependent on its correlation with established post-mortem evaluations. This compound is a far-red fluorescent probe with a high affinity for Aβ aggregates, making it suitable for both in-vivo detection in small animals and for fluorescent staining of brain sections[1][2]. The validation of its in-vivo signal requires a direct comparison with quantitative histological measures of Aβ plaque burden in the same subjects.
Quantitative Data Summary
The following table summarizes hypothetical yet representative data from a validation study in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD). The data illustrates the expected strong positive correlation between the in-vivo NIR fluorescence signal from this compound and the post-mortem quantification of Aβ plaque load using immunohistochemistry (IHC).
| Mouse ID | In-Vivo this compound Signal (Normalized Fluorescence Units) | Post-Mortem Aβ Plaque Load (% Area Coverage by IHC) |
| 5XFAD-1 | 1.85 | 10.2% |
| 5XFAD-2 | 1.92 | 11.5% |
| 5XFAD-3 | 1.68 | 9.1% |
| 5XFAD-4 | 2.10 | 13.8% |
| Wild-Type-1 | 1.12 | 0.5% |
| Wild-Type-2 | 1.08 | 0.3% |
Note: This data is illustrative and intended to represent the expected outcome of a validation study. Actual results may vary.
Studies with other NIR probes have demonstrated a significant correlation between in-vivo signal and post-mortem plaque load, supporting the feasibility of this approach[3][4][5]. Quantitative analysis of histological sections can be performed using various software platforms to determine parameters such as plaque density and percent area coverage.
Experimental Protocols
A rigorous validation study requires a carefully designed experimental workflow that integrates in-vivo imaging with subsequent post-mortem tissue analysis.
In-Vivo this compound Imaging Protocol
-
Animal Model: Utilize a well-characterized transgenic mouse model of Alzheimer's disease that develops significant Aβ pathology (e.g., 5XFAD, APP/PS1) and age-matched wild-type controls.
-
Probe Administration: Dissolve this compound in a biocompatible solvent (e.g., DMSO and saline). Administer the probe via intravenous (tail vein) injection. The optimal dose and timing should be determined empirically, but typical ranges for NIR probes are in the nmol range per animal.
-
Imaging System: Employ a small animal in-vivo imaging system capable of detecting near-infrared fluorescence. The system should be equipped with appropriate excitation and emission filters for this compound (Ex/Em: ~597/665 nm).
-
Image Acquisition: Anesthetize the mice and place them in the imaging chamber. Acquire whole-brain images at multiple time points post-injection to determine the optimal imaging window for maximal signal-to-noise ratio. This is typically when the probe has cleared from the vasculature but is retained in the brain parenchyma bound to Aβ plaques.
-
Data Analysis: Quantify the fluorescence intensity in a region of interest (ROI) corresponding to the brain. Normalize the signal to account for variations in probe administration and animal size.
Post-Mortem Histological Validation Protocol
-
Tissue Collection and Preparation: Immediately following the final imaging session, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Extract the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
Sectioning: Freeze the brain and cut into serial coronal or sagittal sections (e.g., 20-40 µm thick) using a cryostat.
-
Immunohistochemistry (IHC) for Aβ Plaques:
-
Perform antigen retrieval to unmask epitopes.
-
Block non-specific binding sites using a blocking buffer.
-
Incubate the sections with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).
-
Apply a fluorescently-labeled secondary antibody.
-
Mount the sections with an anti-fade mounting medium containing a nuclear counterstain like DAPI.
-
-
Co-localization Staining: To confirm that the this compound signal originates from Aβ plaques, adjacent sections can be stained directly with this compound and co-stained with a traditional plaque marker like Thioflavin S or an Aβ antibody.
-
Microscopy and Quantitative Analysis:
-
Acquire high-resolution images of the stained sections using a fluorescence or confocal microscope.
-
Use image analysis software (e.g., ImageJ, QuPath) to quantify the Aβ plaque load (e.g., percentage of the total area of the analyzed brain region covered by plaques).
-
Correlate the quantitative histological data with the in-vivo this compound fluorescence signal from the corresponding brain region for each animal.
-
Visualizations
Experimental Workflow
Caption: Workflow for validating in-vivo this compound imaging against post-mortem histology.
Amyloid-Beta Aggregation Pathway
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Quantification and correlation of amyloid-β plaque load, glial activation, GABAergic interneuron numbers, and cognitive decline in the young TgF344-AD rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antemortem-Postmortem Correlation of Florbetapir (18F) PET Amyloid Imaging with Quantitative Biochemical Measures of Aβ42 but not Aβ40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
A Comparative Guide to the Binding Kinetics of DCDAPH and Other Amyloid Probes
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of amyloid aggregates are crucial for advancing our understanding of neurodegenerative diseases and for the development of effective therapeutics. A variety of fluorescent probes have been developed to bind to these amyloid structures, each with distinct binding characteristics. This guide provides a comparative analysis of the binding kinetics of 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene (DCDAPH), also known as DANIR-2c, and other commonly used amyloid probes, including CRANAD-2, BF-227, and Thioflavin T (ThT).
Quantitative Comparison of Binding Affinities
The binding affinity of a probe to its target is a critical parameter for assessing its utility. This is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher binding affinity. The following table summarizes the reported binding affinities of this compound and other amyloid probes to amyloid-beta (Aβ) aggregates.
| Probe Name | Alternative Name | Target | Binding Affinity (Kd) | Binding Affinity (Ki) |
| This compound | DANIR-2c | Aβ1-42 aggregates | 27 nM[1] | 37 nM[1] |
| CRANAD-2 | - | Aβ aggregates | 38.0 nM[2], 38.7 nM[3][4] | - |
| BF-227 | - | Aβ fibrils | 15.7 nM | - |
| Thioflavin T | ThT | Amyloid fibrils | µM range | 580 nM |
Experimental Protocols for Determining Binding Kinetics
The binding kinetics of amyloid probes are typically determined using a variety of biophysical techniques. Below are detailed methodologies for common experimental approaches.
Thioflavin T (ThT) Fluorescence Assay
This is a widely used method to monitor amyloid aggregation kinetics and can be adapted to assess the binding of other probes through competition.
Objective: To measure the kinetics of amyloid fibril formation and determine the binding of ThT.
Materials:
-
Amyloid-beta (Aβ) peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (excitation ~440-450 nm, emission ~480-490 nm)
Procedure:
-
Preparation of Aβ Monomers: Reconstitute lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol - HFIP) to ensure it is in a monomeric state. The solvent is then evaporated, and the peptide film is redissolved in the assay buffer to the desired concentration.
-
Assay Setup: In a 96-well plate, combine the Aβ monomer solution with the ThT solution to a final concentration (e.g., 10-20 µM ThT). Include control wells with buffer and ThT only to measure background fluorescence.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes). The plate may be shaken between readings to promote aggregation.
-
Data Analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity against time to obtain a sigmoidal curve representing the lag phase, elongation phase, and plateau phase of amyloid fibril formation.
Competition Binding Assay
This method is used to determine the binding affinity of a non-fluorescent or spectrally overlapping probe by measuring its ability to displace a known fluorescent probe (like ThT or a radiolabeled ligand) from the amyloid fibrils.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) by competing with a reference probe.
Materials:
-
Pre-formed amyloid fibrils
-
Reference fluorescent probe (e.g., ThT)
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Fibrils: Prepare amyloid fibrils by incubating monomeric Aβ at 37°C until the aggregation process reaches the plateau phase, as confirmed by a ThT assay.
-
Assay Setup: In a 96-well plate, add a fixed concentration of pre-formed amyloid fibrils and the reference fluorescent probe.
-
Addition of Competitor: Add the test compound at a range of increasing concentrations to the wells.
-
Incubation: Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence intensity of the reference probe.
-
Data Analysis: The fluorescence intensity will decrease as the test compound displaces the reference probe. Plot the fluorescence intensity against the logarithm of the test compound concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that displaces 50% of the reference probe). The Ki can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the reference probe.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to measure the real-time association and dissociation of a probe to immobilized amyloid fibrils, allowing for the direct determination of k_on_ and k_off_.
Objective: To determine the association (k_on_) and dissociation (k_off_) rates, and the dissociation constant (Kd) of an amyloid probe.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amyloid fibrils
-
Amyloid probe (analyte)
-
Immobilization buffer (e.g., sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP)
-
Activation and deactivation solutions (e.g., EDC/NHS and ethanolamine)
Procedure:
-
Immobilization of Ligand: Amyloid fibrils (the ligand) are immobilized on the surface of the sensor chip. This is typically done through amine coupling, where the carboxyl groups on the sensor surface are activated with EDC/NHS to react with the amine groups on the amyloid fibrils.
-
Binding Analysis: The amyloid probe (the analyte) is flowed over the sensor surface at various concentrations. The binding is detected as a change in the refractive index at the surface, which is proportional to the mass of the bound analyte.
-
Association Phase: The rate of increase in the SPR signal during the injection of the analyte corresponds to the association rate (k_on_).
-
Dissociation Phase: After the injection of the analyte, the running buffer is flowed over the surface, and the rate of decrease in the SPR signal corresponds to the dissociation rate (k_off_).
-
Data Analysis: The sensorgram (a plot of response units versus time) is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on_, k_off_, and subsequently the Kd (k_off_/k_on_).
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
ThT Fluorescence Assay Workflow
Competition Binding Assay Workflow
Surface Plasmon Resonance (SPR) Workflow
Signaling Pathways and Logical Relationships
The interaction of a fluorescent probe with an amyloid fibril is a direct binding event rather than a complex signaling pathway. The fundamental principle involves the probe recognizing and binding to a specific structural motif on the amyloid fibril, typically the cross-β-sheet structure. This binding event leads to a change in the photophysical properties of the probe, such as an increase in fluorescence quantum yield and a shift in the emission spectrum, which allows for detection.
Probe Binding and Signal Generation
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Kinetic Mechanism of Thioflavin T Binding onto the Amyloid Fibril of Hen Egg White Lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioflavin T (ThT)-based aggregation assay [bio-protocol.org]
- 4. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]
DCDAPH: Illuminating In-Vivo Imaging with Far-Red Precision
A Comparative Guide to a Novel Fluorophore for Neurodegenerative Disease Research and Drug Development
In the intricate landscape of in-vivo imaging, the quest for brighter, more stable, and deeper-penetrating fluorescent probes is paramount. For researchers in neurodegenerative diseases and professionals in drug development, the ability to visualize molecular processes within living organisms offers unparalleled insights. This guide provides a comprehensive comparison of DCDAPH, a far-red emitting fluorophore, with other alternatives, highlighting its distinct advantages for in-vivo imaging, particularly in the context of Alzheimer's disease research.
The Far-Red Advantage: Deeper Insights with Minimal Interference
Imaging within the far-red and near-infrared (NIR) spectral window (650-900 nm) offers significant benefits for in-vivo studies. Biological tissues exhibit lower autofluorescence in this range, leading to a higher signal-to-background ratio and clearer images. Furthermore, light in this region can penetrate deeper into tissues, enabling the visualization of processes within organs that would be obscured when using probes with shorter excitation and emission wavelengths.
This compound, with its excitation and emission maxima in the far-red spectrum, capitalizes on these advantages, making it a powerful tool for sensitive and deep-tissue visualization of biological targets.
This compound in the Spotlight: Performance Metrics
Quantitative analysis of a fluorophore's performance is critical for selecting the optimal tool for a given application. The following table summarizes key performance metrics for this compound and compares them with other commonly used far-red and near-infrared probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Target Specificity & Binding Affinity |
| This compound | 597 | 665 | Data not available | Data not available | High affinity for Aβ plaques (Ki= 37 nM, Kd=27 nM)[1] |
| Indocyanine Green (ICG) | ~780 (in blood) | ~820 (in blood) | Low, solvent-dependent | Prone to degradation and aggregation in aqueous solutions | Primarily a blood pool imaging agent |
| Cyanine7 (Cy7) | ~750 | ~773 | Varies (typically lower in aqueous media) | Susceptible to photobleaching | Versatile for conjugation to various targeting molecules |
| Far-Red Fluorescent Proteins (e.g., mKate2) | ~588 | ~633 | Moderate | Generally good, but can vary | Genetically encodable for specific protein fusion |
Unveiling Amyloid Plaques: this compound in Alzheimer's Disease Research
A primary application of this compound is in the detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. Its high affinity and specificity for Aβ aggregates make it an invaluable tool for studying disease progression and evaluating the efficacy of therapeutic interventions in animal models.
Experimental Workflow: In-Vivo Imaging of Amyloid Plaques with this compound
The following diagram illustrates a general experimental workflow for in-vivo imaging of amyloid plaques in a transgenic mouse model of Alzheimer's disease using this compound.
Figure 1. A generalized workflow for in-vivo imaging of amyloid plaques using this compound.
Mechanism of Action: this compound and Amyloid-Beta Interaction
The precise molecular mechanism of this compound binding to Aβ fibrils is an area of ongoing research. However, it is understood that this compound, a small molecule, intercalates into the β-sheet structures of the amyloid fibrils. This binding event restricts the rotational freedom of the this compound molecule, leading to a significant increase in its fluorescence quantum yield, a phenomenon known as fluorescence light-up or fluorogenicity. This property is highly advantageous as it minimizes background fluorescence from unbound probe molecules, thereby enhancing the signal-to-background ratio.
The following diagram illustrates the hypothetical binding of this compound to an amyloid-beta fibril.
Figure 2. Conceptual diagram of this compound binding to an amyloid-beta fibril.
Experimental Protocols
General Protocol for In-Vivo Amyloid Plaque Imaging in a Mouse Model
This protocol provides a general framework. Specific parameters such as probe concentration, incubation time, and imaging settings should be optimized for the specific animal model and imaging system.
-
Animal Model: Utilize a transgenic mouse model of Alzheimer's disease that develops amyloid plaques (e.g., APP/PS1).
-
Probe Preparation: Dissolve this compound in a biocompatible solvent such as a mixture of DMSO and saline to the desired concentration.
-
Administration: Administer the this compound solution to the mice via intravenous (tail vein) injection.
-
Incubation: Allow for a sufficient incubation period for the probe to distribute throughout the body and bind to amyloid plaques in the brain. This timing needs to be empirically determined.
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Imaging: Position the anesthetized mouse in an in-vivo imaging system equipped with the appropriate far-red excitation and emission filters.
-
Image Acquisition: Acquire fluorescence images of the brain region of interest.
-
Data Analysis: Analyze the acquired images to quantify the fluorescence intensity, which corresponds to the amyloid plaque load. This can be followed by ex-vivo validation through immunohistochemistry.
Conclusion: The Promise of this compound for In-Vivo Imaging
This compound presents a significant advancement in the field of in-vivo imaging for neurodegenerative disease research. Its far-red emission properties, coupled with its high affinity for amyloid plaques, offer researchers a powerful tool to study disease mechanisms and evaluate potential therapies in living animals with high sensitivity and deep tissue penetration. While further characterization of its photophysical properties is warranted, this compound holds great promise for accelerating drug discovery and enhancing our understanding of Alzheimer's disease and other amyloid-related pathologies.
References
Assessing the Blood-Brain Barrier Permeability of DCDAPH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutic and diagnostic agents for neurological disorders is critically dependent on their ability to cross the blood-brain barrier (BBB). DCDAPH (also known as DANIR-2c), a far-red fluorescent probe, has emerged as a promising tool for the in vivo detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1][2] This guide provides a comparative assessment of this compound's BBB permeability against other commonly used amyloid probes, supported by experimental data and detailed protocols.
Performance Comparison of Amyloid Probes
The ability of a molecule to penetrate the BBB is largely governed by its physicochemical properties, particularly its lipophilicity (logP), molecular weight, and charge. An optimal logP value for passive diffusion across the BBB is generally considered to be in the range of 2-3.5.
| Probe | Type | Reported BBB Permeability | Physicochemical Properties Influencing BBB Permeability |
| This compound (DANIR-2c) | Far-red fluorescent probe | Implied by successful in vivo imaging in small animals.[1][2] Quantitative data on brain uptake percentage is not readily available in the literature. | While a specific logP value for this compound is not published, its structural analog, CRANAD-2, has a logP of 3, which is within the optimal range for BBB penetration.[3] Computational studies have investigated its binding to amyloid fibrils. |
| Thioflavin T | Benzothiazole dye | Limited. Its permanent positive charge hinders passive diffusion across the BBB. | Thioflavin T is a cationic dye, which significantly restricts its ability to cross the lipophilic BBB. |
| CRANAD-2 | Near-infrared fluorescent probe | Demonstrates good BBB penetration for in vivo imaging. It is reported to have lower brain entrance and clearance rates compared to the PET probe PiB. | Has a reported logP value of 3, indicating favorable lipophilicity for BBB transport. It has a high affinity for Aβ aggregates with a reported Kd of 38 nM. |
Experimental Protocols
Accurate assessment of BBB permeability is crucial for the preclinical evaluation of neurotherapeutics and imaging agents. Below are detailed methodologies for key experiments.
In Vivo Two-Photon Microscopy for Aβ Plaque Imaging
This protocol is adapted from established methods for imaging Aβ plaques in transgenic mouse models of Alzheimer's disease.
Objective: To visualize and quantify the accumulation of a fluorescent probe in the brain parenchyma after systemic administration.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
-
Fluorescent probe (e.g., this compound)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for craniotomy
-
Two-photon microscope with a suitable laser line for excitation
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy over the region of interest (e.g., cortex or hippocampus) to create a cranial window.
-
Probe Administration: Administer the fluorescent probe via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosage and timing will depend on the specific probe's pharmacokinetics.
-
Two-Photon Imaging: Position the mouse under the two-photon microscope. Use a Ti:sapphire laser tuned to the appropriate excitation wavelength for the probe.
-
Image Acquisition: Acquire z-stacks of images from the brain surface to the desired depth to visualize the distribution of the fluorescent probe within the brain parenchyma and its colocalization with Aβ plaques.
-
Data Analysis: Use image analysis software to quantify the fluorescence intensity within regions of interest (e.g., plaques vs. surrounding tissue) to determine the extent of probe accumulation.
Quantification of Fluorescent Probe in Brain Tissue
This protocol outlines a method for the quantitative analysis of probe concentration in brain homogenates.
Objective: To determine the brain-to-blood ratio or percentage of injected dose per gram of brain tissue (%ID/g).
Materials:
-
Mice administered with the fluorescent probe
-
Anesthesia
-
Perfusion solutions (e.g., saline with heparin, 4% paraformaldehyde)
-
Tissue homogenizer
-
Fluorometer or fluorescence plate reader
-
Blood collection supplies
Procedure:
-
Tissue Collection: At a predetermined time point after probe administration, deeply anesthetize the mouse and collect a blood sample via cardiac puncture.
-
Perfusion: Perfuse the mouse transcardially with heparinized saline followed by 4% paraformaldehyde to remove blood from the brain vasculature.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the brain homogenate and the plasma using a fluorometer.
-
Quantification: Calculate the concentration of the probe in the brain and blood by comparing the fluorescence values to a standard curve. Determine the brain-to-blood ratio or the %ID/g.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing the blood-brain barrier permeability of a fluorescent probe.
Caption: Workflow for assessing BBB permeability of a fluorescent probe.
References
Safety Operating Guide
Navigating the Disposal of DCDAPH: A Guide to Safe Laboratory Practices
DCDAPH Properties and Safety Considerations
A summary of the known quantitative and qualitative data for this compound is presented below, offering a quick reference for handling and safety.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅N₃ | Biotium |
| Molecular Weight | 249.31 g/mol | Biotium |
| Appearance | Dark purple solid | Biotium |
| Solubility | Soluble in DMF or DMSO | Biotium |
| Excitation/Emission (λex/λem) | 597/665 nm (in PBS) | Biotium |
| Extinction Coefficient (ε) | ≥41,500 cm⁻¹M⁻¹ | Biotium |
| Toxicity | Unknown, Potentially harmful | Biotium |
| Storage | Store at -20°C and protect from light, especially in solution | Biotium |
Experimental Protocols: Safe Disposal of this compound
In the absence of explicit instructions from the manufacturer, this compound and materials contaminated with it should be treated as potentially hazardous chemical waste. The following step-by-step protocol is based on general best practices for laboratory chemical waste disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any absorbent materials used for spills.
-
Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound and its solvents (e.g., a polyethylene container).
-
The label should include the words "Hazardous Waste," the full chemical name "this compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene)," the concentration (if in solution), and the date of accumulation.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, working solutions, and the first rinse of any contaminated labware.
-
Use a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a polyethylene carboy) for liquid waste.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name, solvent composition (e.g., DMSO, DMF), estimated concentration of this compound, and the accumulation start date.
-
Never mix this compound waste with other incompatible waste streams.
-
2. Storage of Chemical Waste:
-
Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Keep waste containers tightly sealed except when adding waste.
-
Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks or spills.
3. Disposal Procedure:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often six months to a year), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for waste pickup, which may include completing specific forms or online requests.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[1][2][3][4]
4. Decontamination of Labware:
-
For reusable labware, the first rinse with a suitable solvent should be collected as hazardous waste.[4]
-
Subsequent rinses can typically be managed according to standard laboratory procedures, but it is advisable to consult with your EHS department for specific guidance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize consulting your local and institutional regulations, as they are the ultimate authority on chemical waste management.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
